5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Description
The exact mass of the compound 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-1-2-6-8-4-9-10(6)3-5/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBDWPKFCJDWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-59-0 | |
| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Saturated Triazolo[1,5-a]pyridine Amines, with a Focus on the 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine Scaffold
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Scaffold
The relentless pursuit of novel chemical entities with therapeutic potential often leads researchers to explore unique heterocyclic scaffolds. The triazolopyridine core, a fusion of a triazole and a pyridine ring, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This guide delves into the chemical properties of a specific, less-explored subclass: saturated triazolo[1,5-a]pyridine amines, with a particular focus on the hypothetical molecule, 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine .
It is critical to state at the outset that a comprehensive literature search did not yield specific experimental data for 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine. Therefore, this document will provide a robust, in-depth analysis based on established principles of organic chemistry and extrapolation from closely related, documented analogs. We will explore the probable synthetic routes, predict key physicochemical properties, and discuss potential reactivity and biological significance, thereby providing a foundational guide for researchers venturing into this chemical space.
The Saturated Triazolo[1,5-a]pyridine Core: A Structural Overview
The fundamental structure of the target scaffold consists of a[1][2][3]triazolo[1,5-a]pyridine system where the pyridine ring is fully saturated (a tetrahydropyridine). An amine substituent at the 6-position introduces a key functional group that is expected to significantly influence the molecule's properties and biological interactions.
The fusion of the electron-rich triazole ring with the saturated, non-aromatic piperidine ring creates a unique electronic and conformational landscape. The triazole moiety is a bioisostere for various functional groups and can participate in hydrogen bonding and metal chelation, while the amino-substituted piperidine ring imparts basicity and conformational flexibility.
Postulated Synthetic Strategies
While a specific synthesis for 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine has not been reported, plausible synthetic routes can be devised based on established methodologies for constructing related heterocyclic systems. A logical retrosynthetic analysis suggests that the target molecule could be assembled from a suitably functionalized piperidine precursor.
Proposed Retrosynthetic Pathway
A feasible approach would involve the cyclization of a hydrazine-substituted piperidine derivative. This strategy leverages the known reactivity of hydrazines in forming triazole rings.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Postulated Mechanism of Action of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically successful drugs.[4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[5] Notable examples of drugs incorporating this scaffold include Filgotinib, a Janus kinase 1 (JAK1) inhibitor for autoimmune diseases, and Tucatinib, a tyrosine kinase inhibitor targeting HER2 in breast cancer.[4] This precedent suggests that novel derivatives, such as 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine, are promising candidates for therapeutic development, with a high probability of acting as kinase inhibitors. This guide will explore the most probable mechanism of action for this compound based on the established activities of its chemical class and provide detailed protocols for its experimental validation.
Core Postulated Mechanism of Action: Multi-Targeted Kinase Inhibition
Given the extensive literature on triazolo[1,5-a]pyridine derivatives, the most plausible mechanism of action for 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine is the inhibition of protein kinases.[1][6] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[6] The triazolopyridine scaffold has been shown to be a versatile pharmacophore, capable of targeting several key kinase families.[7]
Primary Putative Targets and Associated Signaling Pathways:
-
Janus Kinases (JAKs): Several triazolopyridine derivatives are potent inhibitors of JAK1 and JAK2.[1][6] These kinases are central to the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation. Inhibition of JAKs can therefore suppress inflammatory responses and the proliferation of hematopoietic cells.[1]
-
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway, which includes downstream effectors like Akt and ERK, is a critical regulator of cell proliferation, survival, and differentiation.[2] Aberrant EGFR signaling is a common driver of tumorigenesis. Triazolopyrimidine compounds, which are structurally related to triazolopyridines, have been shown to inhibit EGFR, Akt, and ERK activation.[2]
-
DNA-Dependent Protein Kinase (DNA-PK): DNA-PK is a crucial enzyme in the non-homologous end joining pathway, a major mechanism for repairing DNA double-strand breaks.[8] A potent and selective DNA-PK inhibitor, AZD7648, features a triazolopyridin-6-yl)amino moiety, highlighting the potential for this class of compounds to act as DNA damage response inhibitors, sensitizing cancer cells to radiation or chemotherapy.[8][9]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is another fundamental signaling cascade that controls cell growth, metabolism, and survival. A triazolopyridine derivative has been identified as a potent and selective inhibitor of PI3Kγ, an attractive target for inflammatory and autoimmune diseases.[10]
-
Bromodomain and Extra-Terminal Domain (BET) Proteins: Recent studies have also implicated triazolopyridine derivatives as inhibitors of BRD4, an epigenetic reader protein.[11] Inhibition of BRD4 has shown significant anti-cancer activity by downregulating the expression of key oncogenes.[11]
The following diagram illustrates the potential signaling pathways targeted by 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine.
Caption: Postulated signaling pathways inhibited by 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine.
Experimental Protocols for Mechanistic Validation
To elucidate the precise mechanism of action, a systematic experimental approach is required. The following protocols provide a framework for confirming the hypothesized kinase inhibitory activity of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine.
In Vitro Kinase Inhibition Assay
This initial screen is crucial for identifying the primary kinase targets of the compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.
Methodology:
-
Kinase Panel Selection: Choose a diverse panel of kinases, including representatives from the JAK, EGFR, DNA-PK, and PI3K families, based on the activities of related compounds.
-
Assay Principle: Utilize a fluorescence-based or luminescence-based assay that measures the consumption of ATP or the phosphorylation of a substrate peptide.
-
Compound Preparation: Prepare a series of dilutions of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine, typically ranging from 1 nM to 100 µM.
-
Assay Procedure:
-
Add the purified kinase, substrate, and ATP to the wells of a microplate.
-
Add the diluted compound to the respective wells.
-
Incubate the plate at the optimal temperature for the kinase reaction (usually 30-37°C).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary:
| Kinase Target | IC50 (nM) |
| JAK1 | 50 |
| JAK2 | 75 |
| EGFR | 250 |
| DNA-PK | 150 |
| PI3Kγ | 300 |
Cell-Based Proliferation and Viability Assays
These assays determine the functional consequence of kinase inhibition in a cellular context.
Objective: To measure the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on the identified target kinases.
Methodology (MTT Assay):
-
Cell Line Selection: Choose cell lines with known dependencies on the target kinases (e.g., Ba/F3 cells expressing JAK1/2 for JAK inhibitors, HeLa or HCC1937 cells for EGFR inhibitors).[1][2]
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Target Pathway Modulation
This experiment provides direct evidence of target engagement and inhibition of downstream signaling in cells.
Objective: To assess the phosphorylation status of key proteins in the targeted signaling pathways following treatment with the compound.
Methodology:
-
Cell Treatment and Lysis: Treat the selected cell lines with the compound at concentrations around its IC50 for a short period (e.g., 1-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
The following diagram outlines the experimental workflow for validating the mechanism of action.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
The 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine molecule belongs to a class of compounds with a high propensity for kinase inhibition. Based on extensive precedent, its mechanism of action is likely to involve the modulation of key signaling pathways such as JAK/STAT, EGFR/Akt, and DNA-PK, which are critical in cancer and inflammatory diseases. The experimental framework provided in this guide offers a robust and logical progression for definitively identifying its molecular targets and validating its mechanism of action, thereby paving the way for its further development as a potential therapeutic agent.
References
- Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI.
- Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (n.d.). RSC Publishing.
-
Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020). European Journal of Medicinal Chemistry.
-
Synthesis and biological evaluation of novel steroidal[17,16-d][1][2][3]triazolo[1,5-a]pyrimidines. (n.d.). PubMed.
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). RSC Advances.
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). European Journal of Medicinal Chemistry.
- Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). European Journal of Medicinal Chemistry.
- Triazolopyridines: Advances in Synthesis and Applic
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). eScholarship.org.
-
The Discovery of 7-Methyl-2-[(7-methyl[1][2]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). Journal of Medicinal Chemistry.
- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). Journal of Medicinal Chemistry.
-
Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012). Bioorganic & Medicinal Chemistry Letters.
-
The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (n.d.). ResearchGate.
Sources
- 1. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Triazolo[1,5-a]pyridine Amines: A Technical Guide to Unlocking Novel Therapeutic Targets
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the potential therapeutic targets of amines derived from this core, synthesizing data from enzymatic, cellular, and in vivo studies. We will delve into the mechanistic underpinnings of their activity against key proteins implicated in oncology, inflammation, neurodegenerative disorders, metabolic diseases, and infectious agents. This document is designed to serve as a comprehensive resource for researchers in drug discovery, offering not only a curated overview of established targets but also detailed, field-proven experimental protocols and the strategic rationale essential for identifying and validating novel therapeutic applications for this promising class of compounds.
Introduction: The Triazolo[1,5-a]pyridine Core - A Scaffold of Therapeutic Promise
The[1][2][3]triazolo[1,5-a]pyridine ring system, an isostere of purine, presents a unique combination of structural rigidity, synthetic tractability, and a hydrogen bond donor-acceptor profile that makes it an ideal foundation for the design of potent and selective modulators of protein function. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This guide will focus on the amine-substituted analogues, which have shown particular promise in targeting a diverse set of protein families, from kinases to metabolic enzymes and beyond. Our exploration will be grounded in the principle of "structure-guided discovery," illustrating how the strategic modification of the triazolo[1,5-a]pyridine core can lead to the development of highly targeted therapeutic agents.
Key Therapeutic Target Classes and Mechanistic Insights
The therapeutic potential of triazolo[1,5-a]pyridine amines is underscored by their ability to interact with a variety of protein targets. The following sections will detail the most promising of these, providing evidence of engagement and the downstream biological consequences.
Protein Kinases: Precision Targeting of Cellular Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Triazolo[1,5-a]pyridine derivatives have been successfully developed as potent kinase inhibitors.
The JAK-STAT signaling pathway is a primary conduit for cytokine signaling, playing a pivotal role in immunity and inflammation. Aberrant JAK activity is implicated in autoimmune disorders and myeloproliferative neoplasms.[4] Triazolo[1,5-a]pyridine-based compounds have been identified as potent inhibitors of JAK1 and JAK2.[5][6] For instance, CEP-33779 is a selective, orally bioavailable JAK2 inhibitor based on this scaffold that has been investigated for anticancer therapy.[4]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling results in the modulation of immune responses and cell proliferation.
Caption: Inhibition of the JAK-STAT pathway by triazolo[1,5-a]pyridine amines.
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy. A number of[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective CDK2 inhibitors, with one example demonstrating an IC50 of 120 nM and a 167-fold selectivity over GSK-3β.[1]
Mechanism of Action: These inhibitors function by competing with ATP for binding to the active site of the CDK2/cyclin complex, thereby preventing the phosphorylation of substrates required for cell cycle progression and leading to cell cycle arrest.
Microtubule Dynamics: A Dual Approach to Cancer and Neurodegeneration
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.
Several[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tubulin polymerization, positioning them as potential anticancer agents.[7][8][9] For example, a trimethoxyphenyl-substituted derivative exhibited an IC50 of 0.53 µM against the HCT-116 cancer cell line and an IC50 of 3.84 µM for tubulin polymerization inhibition.[7] Another derivative, a p-toluidino substituted compound, was found to be a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM.[10]
Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[7][10]
Epigenetic Modulators: Rewriting the Cancer Code
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.
LSD1 is a histone demethylase that is overexpressed in many cancers and is a promising therapeutic target.[1][2][3]Triazolo[1,5-a]pyrimidine-based compounds have been identified as potent LSD1 inhibitors, with some exhibiting IC50 values in the nanomolar range.[2] For instance, one derivative potently inhibited LSD1 with an IC50 of 0.154 µM.[2]
Mechanism of Action: These compounds inhibit the demethylase activity of LSD1, leading to the restoration of methylation marks on histone H3, which in turn alters gene expression, suppresses tumor growth, and inhibits cancer cell migration.[2]
Metabolic Enzymes: Targeting Disease at its Source
Modulating the activity of key metabolic enzymes is a therapeutic strategy for a range of diseases, including diabetes.
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia in type 2 diabetes. A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have demonstrated potent α-glucosidase inhibitory activity, with IC50 values significantly more potent than the reference drug acarbose.[11][12] One of the most potent compounds in this series had an IC50 value of 6.60 ± 0.09 µM.[11]
Mechanism of Action: These compounds act as competitive inhibitors of α-glucosidase, delaying the breakdown of complex carbohydrates into glucose in the small intestine and thereby reducing the rate of glucose absorption.
Neurotransmitter Receptors: Modulating Brain Activity
Targeting neurotransmitter receptors is a cornerstone of therapy for many neurological and psychiatric disorders.
GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system. Positive allosteric modulators of these receptors can have anticonvulsant, anxiolytic, and sedative effects. Certain[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have been identified as positive modulators of the GABA-A receptor with potent anticonvulsant activity and low neurotoxicity.[13][14]
Mechanism of Action: These compounds bind to a site on the GABA-A receptor distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.
Antimicrobial Targets: A New Front in the Fight Against Resistance
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. Several series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against DNA gyrase and broad-spectrum antibacterial activity, with some compounds exhibiting MIC values in the range of 0.25 to 2.0 µg/mL.[15] One compound demonstrated an IC50 of 0.68 µM against DNA gyrase, which is more potent than ciprofloxacin.[15]
Mechanism of Action: These compounds inhibit the supercoiling activity of DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. Molecular docking studies suggest a binding mode similar to that of fluoroquinolone antibiotics.[15]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine derivatives against various therapeutic targets.
| Target | Compound Class | Representative Compound/Series | Activity (IC50/MIC) | Reference(s) |
| RORγt | [1][2][3]Triazolo[1,5-a]pyridine | Nicotinamide Derivative | IC50 = 130 nM (IL-17A production) | [16] |
| Tubulin | [1][2][3]Triazolo[1,5-a]pyrimidine | Trimethoxyphenyl Derivative | IC50 = 3.84 µM (polymerization) | [7] |
| [1][2][3]Triazolo[1,5-a]pyrimidine | p-Toluidino Derivative | IC50 = 0.45 µM (polymerization) | [10] | |
| JAK2 | [1][2][3]Triazolo[1,5-a]pyridine | CEP-33779 | Potent and selective inhibitor | [4] |
| CDK2 | [1][2][3]Triazolo[1,5-a]pyrimidine | Amine-substituted derivative | IC50 = 120 nM | [1] |
| LSD1 | [1][2][3]Triazolo[1,5-a]pyrimidine | Amine-substituted derivative | IC50 = 0.154 µM | [2] |
| α-Glucosidase | [1][2][3]Triazolo[1,5-a]pyridine | 6-Amino-2,5,7-triaryl derivative | IC50 = 6.60 ± 0.09 µM | [11] |
| DNA Gyrase | [1][2][3]Triazolo[1,5-a]pyrimidine | Amine-substituted derivative | IC50 = 0.68 µM | [15] |
| [1][2][3]Triazolo[1,5-a]pyrimidine | Various derivatives | MIC = 0.25 - 2.0 µg/mL | [15] | |
| ERK Pathway | [1][2][3]Triazolo[1,5-a]pyrimidine | Indole Derivative H12 | IC50 = 9.47 µM (MGC-803 cells) | [17] |
| Acetylcholinesterase | Pyrimidine-Triazolopyrimidine | Hybrid Scaffold Derivative | IC50 = 36 nM | [18] |
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments to assess the interaction of triazolo[1,5-a]pyridine amines with their therapeutic targets.
Kinase Inhibition Assay (Example: JAK2)
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate (e.g., a suitable peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add the JAK2 enzyme to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This turbidimetric assay monitors the effect of test compounds on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., paclitaxel for enhancers, colchicine for inhibitors)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in polymerization buffer.
-
On ice, add the diluted compounds to the wells of a 96-well plate.
-
Add cold tubulin solution (supplemented with GTP) to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibitors based on the reduction in the maximum polymerization velocity.
Western Blot for ERK Pathway Inhibition
This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates to assess the inhibitory effect of test compounds on the ERK signaling pathway.
Materials:
-
Cancer cell line (e.g., MGC-803)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Caption: Workflow for assessing ERK pathway inhibition via Western Blot.
Conclusion and Future Directions
The triazolo[1,5-a]pyridine amine scaffold has unequivocally demonstrated its value as a versatile platform for the discovery of novel therapeutics. The diverse range of validated targets, from protein kinases and epigenetic modulators to metabolic enzymes and microbial proteins, highlights the immense potential of this chemical class. The structure-activity relationships established for many of these targets provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects. Firstly, the exploration of novel therapeutic targets for triazolo[1,5-a]pyridine amines through phenotypic screening and chemoproteomics approaches could unveil unprecedented therapeutic opportunities. Secondly, the application of advanced computational methods, such as machine learning and artificial intelligence, can accelerate the optimization of lead compounds and the prediction of off-target effects. Finally, a deeper understanding of the in vivo efficacy, safety, and mechanisms of action of these compounds through preclinical and clinical studies will be crucial for their successful translation into new medicines that can address unmet medical needs. The continued investigation of this remarkable scaffold is poised to yield a new generation of innovative therapies for a wide spectrum of human diseases.
References
-
Richardson, C., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. [Link]
-
Ma, Y., et al. (2017). Design, synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. European Journal of Medicinal Chemistry, 126, 102-117. [Link]
-
Gholampour, S., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 1819. [Link]
-
Al-Ostath, A., et al. (2025). Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. Journal of Molecular Structure, 1319, 138647. [Link]
-
Al-Ghorbani, M., et al. (2023). Triazolo [1,5‐a]pyrimidines as DNA Gyrase Inhibitiors: Synthesis, Antimicrobial, Activities, and in silico ADMET with Molecular Docking Studies. ChemistrySelect, 8(15), e202204751. [Link]
-
Wang, X., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 4996. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
-
Kumar, J., et al. (2018). Pyrimidine-Triazolopyrimidine and Pyrimidine-Pyridine Hybrids as Potential Acetylcholinesterase Inhibitors for Alzheimer's Disease. ACS Chemical Neuroscience, 9(7), 1644-1658. [Link]
-
Eskandar, R., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411. [Link]
-
Gholampour, S., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 1819. [Link]
-
Wang, Y., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824. [Link]
-
Koyama, H., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. [Link]
-
Ibrahim, H. S., et al. (2022). Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 121, 105687. [Link]
-
Wang, Z., et al. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 220, 113449. [Link]
-
Yang, F., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]
-
Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031. [Link]
-
He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]
-
Wang, Y., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824. [Link]
-
Wang, X., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
-
An, S., et al. (2019).[1][2][3]triazolo[1,5-a]pyridine compound as JAK inhibitor and use thereof. Google Patents.
Sources
- 1. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US11919896B2 - [1,2,4]triazolo[1,5-a]pyridine compound as JAK inhibitor and use thereof - Google Patents [patents.google.com]
- 7. Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [research.unipd.it]
- 11. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the in silico Modeling of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine
This guide provides a comprehensive, technically-focused framework for the in silico modeling of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine, a saturated heterocyclic amine with significant potential in drug discovery. We will move beyond a simple recitation of steps to a deeper exploration of the strategic decisions and scientific rationale that underpin a robust computational study of this and similar molecules.
The triazolo[1,5-a]pyridine scaffold is a well-established pharmacophore found in a variety of bioactive molecules, including kinase inhibitors and receptor modulators.[1][2][3] However, the introduction of a saturated pyridine ring, as in our molecule of interest, presents unique challenges and opportunities for in silico modeling. The flexibility of the saturated ring system and the presence of a basic amine group necessitate a more nuanced approach to conformational analysis and the treatment of electrostatics.
This guide will use the example of modeling the interaction of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine with γ-secretase, a target that has been shown to be modulated by derivatives of the isomeric 5,6,7,8-tetrahydro[1][4][5]triazolo[4,3-a]pyridine system.[5] This provides a scientifically plausible context for demonstrating a rigorous modeling workflow.
I. The Unique Character of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine: A Modeling Perspective
Before embarking on any computational study, a thorough understanding of the ligand is paramount. The key features of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine that will influence our modeling strategy are:
-
Saturated, Non-aromatic Pyridine Ring: Unlike its aromatic counterpart, this ring is non-planar and can adopt multiple low-energy conformations (e.g., chair, boat, twist-boat). This conformational flexibility must be adequately sampled during ligand preparation and docking.
-
Basic Amine Group: The 6-amine group is a primary amine and is likely to be protonated at physiological pH. The correct assignment of its protonation state is critical for accurate modeling of electrostatic interactions, particularly salt bridges, with the target protein.[6][7][8]
-
Stereochemistry: If the synthesis of the compound is not stereospecific, the 6-amine group can exist in either an axial or equatorial position relative to the pyridine ring, or as a racemic mixture. Each stereoisomer should be modeled independently.
II. A Strategic Workflow for in silico Modeling
The following workflow is designed to be a self-validating system, where each step builds upon the previous one to generate a cohesive and reliable model of the ligand-protein interaction.
Caption: A strategic workflow for the in silico modeling of small molecules.
Our chosen target is γ-secretase, an intramembrane protease implicated in Alzheimer's disease.[5] We will use the cryo-EM structure of human γ-secretase (PDB ID: 5A63) as our starting point.
Protocol for Target Preparation:
-
Obtain the PDB Structure: Download the coordinate file for PDB ID 5A63 from the RCSB Protein Data Bank.
-
Inspect and Clean the Structure: Remove any co-crystallized ligands, water molecules, and other non-protein atoms that are not relevant to the binding site of interest. For this example, we will focus on the presenilin-1 (PSEN1) subunit, which forms the catalytic core.
-
Protonation and Hydrogen Addition: Use a protein preparation utility, such as the Protein Preparation Wizard in Maestro (Schrödinger) or pdb2pqr server, to add hydrogens and assign appropriate protonation states to the amino acid residues at a physiological pH of 7.4. Pay close attention to the catalytic aspartate residues (e.g., Asp257 and Asp385 in PSEN1) and histidine residues.
-
Define the Binding Site: The binding site can be defined based on the location of known modulators or by identifying cavities in the protein structure. For γ-secretase, we will define a grid box for docking around the interface of several transmembrane domains of PSEN1, a region known to bind other small molecule modulators.
The accuracy of the entire modeling process hinges on the correct preparation of the ligand.
Caption: Workflow for preparing the ligand for in silico modeling.
Protocol for Ligand Preparation:
-
Generate 2D Structure: Draw the 2D structure of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a tool like Open Babel or the ligand preparation utilities in molecular modeling software to convert the 2D structure into a 3D conformation.
-
Protonation State Enumeration: This is a critical step. The pKa of the 6-amine group should be estimated using a pKa calculator (e.g., Chemicalize, Marvin). At a physiological pH of 7.4, this amine is expected to be protonated. Therefore, we will generate both the neutral and the protonated (+1 charge) forms of the ligand to test this hypothesis during docking.
-
Conformational Search: For each protonation state, perform a thorough conformational search to generate a library of low-energy conformers. This is particularly important due to the flexible saturated ring. Tools like ConfGen or the conformational search modules in various modeling packages can be used.
| Parameter | Value/Method | Rationale |
| Ligand | 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine | The molecule of interest. |
| Protonation States | Neutral (charge 0), Protonated (charge +1) | The amine group is likely protonated at pH 7.4. Docking both states allows for empirical validation of the most favorable state in the binding pocket.[6][7][8] |
| Conformational Search | OPLS3e force field, Monte Carlo Multiple Minima | To adequately sample the conformational space of the flexible saturated ring system. |
| Stereoisomers | R and S at C6 | If the synthesis is not stereospecific, both enantiomers should be modeled. For this guide, we will proceed with the S-enantiomer as an example. |
Table 1: Ligand Preparation Parameters.
Molecular docking will provide an initial hypothesis of the binding mode and affinity of our ligand to γ-secretase.
Protocol for Molecular Docking:
-
Select a Docking Program: There are many excellent docking programs available, such as AutoDock Vina, Glide, and GOLD. For this guide, we will use Glide (Grid-based Ligand Docking with Energetics) due to its balance of speed and accuracy.
-
Grid Generation: A docking grid is generated that defines the volume of the binding site where the ligand will be docked. The grid should be centered on the putative binding site identified in the target preparation step.
-
Perform Docking: Dock the prepared library of ligand conformers (for both protonation states) into the prepared receptor grid. We will use Standard Precision (SP) for initial screening, followed by Extra Precision (XP) for refinement of the top poses.
-
Analyze Docking Results:
-
Docking Score: Compare the docking scores of the different poses and between the neutral and protonated states of the ligand. A more negative score generally indicates a more favorable predicted binding affinity.
-
Binding Pose Analysis: Visually inspect the top-ranked poses. Look for key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. The protonated form of the ligand forming a salt bridge with a negatively charged residue (e.g., Asp or Glu) would be a strong indication that this is the correct protonation state in the bound form.
-
| Ligand State | Docking Score (XP, kcal/mol) | Key Interactions |
| Neutral | -5.8 | Hydrogen bond from the amine to a backbone carbonyl. |
| Protonated | -8.2 | Salt bridge between the protonated amine (NH3+) and the carboxylate of Asp385. Pi-pi stacking between the triazole ring and a phenylalanine residue. |
Table 2: Hypothetical Docking Results.
Based on these hypothetical results, the protonated form of the ligand is predicted to have a significantly better binding affinity, primarily due to the formation of a salt bridge with a key aspartate residue. This pose will be carried forward for further analysis.
While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This step is crucial for assessing the stability of the binding pose and refining our understanding of the key interactions.
Caption: Workflow for setting up and running a molecular dynamics simulation.
Protocol for MD Simulations:
-
System Setup:
-
Take the best docking pose of the protonated ligand in complex with γ-secretase.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
-
Force Field Selection: Choose an appropriate force field for both the protein and the ligand. The AMBER or CHARMM force fields are commonly used for proteins, while a compatible force field like GAFF (General Amber Force Field) can be used for the ligand.
-
Equilibration: Perform a series of short simulations to gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure to atmospheric pressure. This allows the system to relax before the production run. This typically involves an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble.
-
Production Run: Run the simulation for a sufficiently long time (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, salt bridges, and hydrophobic interactions between the ligand and the protein. Tools like the hbond command in GROMACS or the Simulation Interaction Diagram tool in Maestro can be used.
-
III. Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine. By carefully considering the unique chemical properties of this saturated heterocyclic amine, particularly its conformational flexibility and the crucial role of its protonation state, we can generate a reliable model of its interaction with a biological target.
The insights gained from such a study, from the initial docking hypothesis to the dynamic refinement through MD simulations, can provide invaluable guidance for the design of more potent and selective analogs, ultimately accelerating the drug discovery process. The methodologies described here are not limited to the specific ligand and target discussed but can be adapted for a wide range of computational drug design projects.
References
-
Discovery of[1][4][5]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available from:
-
Discovery of novel 5,6,7,8-tetrahydro[1][4][5]triazolo[4,3-a]pyridine derivatives as γ-secretase modulators. PubMed. Available from: [Link]
-
Probing Molecular Docking in a Charged Model Binding Site. PMC. Available from: [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available from: [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available from: [Link]
-
Design, synthesis, biological activity and molecular docking studies of triazolopyridine derivatives as ASK1 inhibitors. PubMed. Available from: [Link]
-
A Novel Series of[1][4][5]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI. Available from: [Link]
-
Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. ACS Publications. Available from: [Link]
-
Chemometric modeling, docking and in silico design of triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors as antimalarials. PubMed. Available from: [Link]
-
Discovery of 5-(2-amino-[1][4][5]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. Available from: [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PMC. Available from: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]
-
The influence of protonation in protein-ligand docking. PMC. Available from: [Link]
-
Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[4][5][6]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances. Available from: [Link]
-
Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI. Available from: [Link]
-
Discovery of novel 5,6,7,8-tetrahydro[1][4][5]triazolo[4,3-a]pyridine derivatives as γ-secretase modulators. PubMed. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]
-
Triazolo[1,5-a]pyrimidine, a Bioisostere of Purine, as a Privileged Scaffold in Medicinal Chemistry. Molecules. Available from: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available from: [Link]
-
Is it necessary to check the protonation states of molecules before docking in a docking study? ResearchGate. Available from: [Link]
-
Changes in protonation states of in-pathway residues can alter ligand binding pathways obtained from spontaneous binding. bioRxiv. Available from: [Link]
-
Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. PMC. Available from: [Link]
-
Structure–activity relationship and in silico study of unique bi-heterocycles: 5-[(2-amino-1,3-thiazol-4-yl)methyl]. SciSpace. Available from: [Link]
-
Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum a. Scientific Reports. Available from: [Link]
-
In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological activity and molecular docking studies of triazolopyridine derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Discovery of novel 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing Molecular Docking in a Charged Model Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of protonation in protein-ligand docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
using 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine in kinase assays
Application Notes & Protocols
Topic: Characterization of Novel Kinase Inhibitors: A Guide to Using triazolo[1,5-a]pyridine Analogs in Kinase Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Triazolo[1,5-a]pyridine Scaffold in Kinase Drug Discovery
Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent and selective kinase inhibitors.[4] For instance, CEP-33779, a selective Janus kinase 2 (JAK2) inhibitor, is based on this core structure and has been investigated for its potential in anticancer therapy.[4] Similarly, AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), also features a triazolo[1,5-a]pyridine moiety.[5][6]
This document provides a comprehensive guide for researchers on how to utilize novel compounds based on the triazolo[1,5-a]pyridine backbone, such as the conceptual molecule 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine, in both biochemical and cell-based kinase assays. While specific data for this exact molecule is not extensively published, the principles and protocols outlined herein are broadly applicable to the characterization of its kinase inhibitory potential and that of its analogs. We will use a hypothetical triazolo[1,5-a]pyridine-based compound, hereafter referred to as "TP-X," as a representative example throughout these protocols.
Part 1: Foundational Biochemical Kinase Assays
Biochemical assays are essential for the initial characterization of a compound's direct inhibitory effect on a purified kinase.[7][8] These assays provide a clean, cell-free system to determine key parameters such as the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[8][9] For high-throughput screening and routine profiling, luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used due to their sensitivity, broad applicability, and non-radioactive nature.[10][11]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the kinase activity. Inhibition of the kinase results in less ADP production and, consequently, a lower luminescent signal.[11]
Workflow for Biochemical Kinase Assay
Caption: Workflow for a typical biochemical kinase assay using a luminescence-based readout.
Detailed Protocol: IC50 Determination of TP-X using ADP-Glo™
This protocol is designed to determine the concentration of TP-X required to inhibit 50% of the activity of a target kinase (IC50).
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal buffer conditions should be determined empirically for each kinase.
-
TP-X Stock Solution: Prepare a 10 mM stock solution of TP-X in 100% DMSO.
-
Serial Dilutions of TP-X: Perform a serial dilution of the TP-X stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 mM). This will result in a final assay concentration range that brackets the expected IC50.
-
Kinase Solution: Dilute the purified kinase enzyme to the desired working concentration in kinase buffer. The optimal enzyme concentration should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[12]
2. Assay Procedure:
-
Add 2.5 µL of the serially diluted TP-X or DMSO (for positive and negative controls) to the wells of a 384-well white assay plate.
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP solution to each well.
-
Incubate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction remains within the linear range (typically <20% ATP consumption).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of TP-X using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_max_activity - RLU_background)) Where:
-
RLU_inhibitor is the relative light units from wells containing TP-X.
-
RLU_background is the average RLU from wells with no kinase (negative control).
-
RLU_max_activity is the average RLU from wells with DMSO instead of TP-X (positive control).
-
-
Plot the percent inhibition against the logarithm of the TP-X concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.[13][14] GraphPad Prism or similar software is recommended for this analysis.
| Parameter | Recommended Value/Range | Rationale |
| Assay Volume | 10-25 µL | Miniaturization for high-throughput screening.[15] |
| DMSO Concentration | < 1% | High concentrations of DMSO can inhibit kinase activity.[10] |
| ATP Concentration | At or near Km | Provides a more accurate IC50 for ATP-competitive inhibitors.[12] |
| Kinase Concentration | Titrated for linear range | Ensures the assay is sensitive to inhibition. |
| Substrate Concentration | > Km | Ensures the reaction rate is not limited by the substrate. |
| Incubation Time | 30-120 minutes | Optimized to remain in the linear range of the reaction. |
Part 2: Cell-Based Kinase Assays
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context.[2][16] These assays measure the effect of the inhibitor on a specific kinase signaling pathway within intact cells, taking into account factors such as cell permeability, off-target effects, and engagement with the target in its native environment.[16][17]
Principle of a Cellular Phosphorylation Assay
A common format for cell-based kinase assays is the quantification of the phosphorylation of a downstream substrate of the target kinase.[17] This can be achieved using various methods, including Western blotting, ELISA, or homogeneous assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[18] In a TR-FRET assay, two antibodies are used: one that recognizes the total protein and another that is specific to the phosphorylated form of the protein. Inhibition of the kinase leads to a decrease in substrate phosphorylation, resulting in a reduced TR-FRET signal.[11][18]
Signaling Pathway and Assay Principle
Caption: A generic kinase signaling pathway and the point of inhibition by TP-X.
Detailed Protocol: Cellular Target Engagement using a TR-FRET Assay
This protocol describes how to measure the inhibition of a specific kinase in a cellular context by quantifying the phosphorylation of its direct downstream substrate.
1. Cell Culture and Plating:
-
Culture cells in the appropriate medium and conditions.
-
Harvest the cells and seed them into a 384-well plate at a predetermined density.
-
Incubate overnight to allow the cells to attach.
2. Compound Treatment and Stimulation:
-
Prepare serial dilutions of TP-X in the appropriate cell culture medium.
-
Remove the medium from the cells and add the TP-X dilutions.
-
Incubate for 1-2 hours to allow the compound to enter the cells and engage the target.
-
If the pathway requires stimulation, add the appropriate agonist (e.g., a growth factor) to all wells except the unstimulated controls.
-
Incubate for the optimal time to achieve maximal substrate phosphorylation (e.g., 15-30 minutes).
3. Cell Lysis and Detection:
-
Remove the medium and lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Add the TR-FRET antibody detection mix (containing a terbium-labeled antibody against the total substrate and a fluorescently labeled antibody against the phosphorylated substrate) to the lysate.
-
Incubate for 4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
4. Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Determine the percent inhibition based on the TR-FRET ratio in treated versus untreated stimulated cells.
-
Plot the percent inhibition against the log of the TP-X concentration and fit the data to a sigmoidal curve to determine the cellular IC50.
Part 3: Assay Validation and Quality Control
For any kinase assay, especially in a high-throughput screening (HTS) context, it is crucial to validate its performance to ensure the data is reliable and reproducible. The Z'-factor is a statistical parameter widely used for this purpose.[1][19][20]
Calculating the Z'-Factor
The Z'-factor provides a measure of the separation between the positive and negative controls in an assay.[21] It takes into account both the dynamic range and the data variation.[22]
The formula for the Z'-factor is:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (e.g., max kinase activity)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., background or fully inhibited)
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay is robust and suitable for HTS.[19][20] |
| 0 to 0.5 | Marginal | The assay may be acceptable but requires optimization.[19] |
| < 0 | Unacceptable | The positive and negative controls overlap, and the assay is not reliable.[21] |
A Z'-factor should be calculated for each assay plate to monitor its performance over time and ensure consistency.
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the characterization of novel triazolo[1,5-a]pyridine-based kinase inhibitors like the hypothetical TP-X. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and cellular activity. Rigorous assay validation, including the calculation of the Z'-factor, is paramount for generating high-quality, reproducible data that can confidently drive drug discovery programs forward.
References
-
Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 73-86. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Signal Analysis. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Kettner-Buhrow, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]
-
Anas, A. N., & Zhang, J. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
ResearchGate. (2022, April). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Direct deep link unavailable, general reference to the platform's educational materials on the topic).
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]
-
He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]
-
Shestakova, T., et al. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 25(21), 5183. [Link]
-
Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618. [Link]
-
Dal-Cin, E., et al. (2023). Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryOpen, 12(11), e202300142. [Link]
-
ResearchGate. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. [Link]
-
Beaudoin, D., et al. (2015). Preclinical characterization of substituted 6,7-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5221-5225. [Link]
-
ChemBK. (n.d.). 5-aMino-3H,6H,7H-[1][2][7]triazolo[4,5-d]pyriMidin-7-one. Retrieved from [Link]
Sources
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. courses.edx.org [courses.edx.org]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. assay.dev [assay.dev]
- 22. rna.uzh.ch [rna.uzh.ch]
Application Note: A Framework for the Preclinical Evaluation of Novel 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine Analogs in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a versatile and privileged heterocyclic structure in medicinal chemistry, recognized for its isoelectronic similarity to purines and its role in a multitude of biologically active agents.[1] Derivatives of this core have demonstrated significant potential as anticancer agents by targeting a range of critical cellular pathways, including protein kinases like JAK2 and AKT, microtubule dynamics, and epigenetic readers such as BRD4.[4][5][6][7] This document presents a comprehensive framework for the initial preclinical evaluation of novel compounds derived from the 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine series, using a representative hypothetical molecule, "TPA-6A," as a model. We provide an integrated workflow, from initial cytotoxicity screening to mechanistic investigation, complete with detailed, field-proven protocols to guide researchers in characterizing the anticancer potential of this promising chemical class.
Introduction: The Rationale for Investigating Triazolopyridine Analogs
The search for novel anticancer therapeutics remains a paramount challenge in modern medicine. The[1][2][3]triazolo[1,5-a]pyrimidine/pyridine core has emerged as a particularly fruitful scaffold for drug discovery.[1][5] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, often with high specificity and potency.[1] Numerous studies have successfully developed triazolopyridine derivatives that exhibit potent antiproliferative activity against various human cancer cell lines by modulating key signaling pathways implicated in cancer progression.[4][5] For instance, specific analogs have been identified as inhibitors of the PI3K/AKT pathway, the Janus kinase (JAK) family, and tubulin polymerization, all of which are validated targets in oncology.[4][6]
This guide focuses on establishing a robust, multi-phase experimental plan to characterize the in vitro anticancer properties of novel analogs, exemplified by the hypothetical compound TPA-6A, a member of the 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine family. The causality behind the proposed workflow is to systematically narrow down the compound's biological effects, beginning with broad cytotoxicity and progressing to specific molecular mechanisms.
Integrated Experimental Workflow
A successful preclinical evaluation follows a logical progression from broad phenotypic effects to specific molecular mechanisms. This ensures that resources are focused on compounds with the highest therapeutic potential. The workflow outlined below is designed to be a self-validating system, where the results of each phase inform the design of the next.
Figure 1: A phased experimental workflow for the in-vitro characterization of novel anticancer compounds.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on extensive literature on the broader[1][2][3]triazolo[1,5-a]pyridine class, a primary hypothesized mechanism of action for TPA-6A is the inhibition of a critical pro-survival signaling kinase, such as AKT.[4] The PI3K/AKT pathway is frequently hyperactivated in a wide range of cancers and plays a central role in promoting cell proliferation, survival, and resistance to apoptosis. Therefore, our mechanistic studies will focus on validating whether TPA-6A can modulate this pathway.
Figure 2: Hypothesized inhibition of the PI3K/AKT signaling pathway by Compound TPA-6A.
Experimental Protocols
The following protocols are presented as a comprehensive guide. Researchers should adapt them based on the specific cell lines and equipment available.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a rapid, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[8] This is the foundational experiment to determine the dose-dependent cytotoxic effect of TPA-6A and to calculate its half-maximal inhibitory concentration (IC50).[9][10]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, U-87 MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
TPA-6A stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of TPA-6A in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of TPA-6A. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration, and "medium only" wells for background control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Clonogenic Survival Assay
Rationale: While the MTT assay measures short-term viability, the clonogenic assay assesses the long-term reproductive integrity of a single cell to form a colony.[13] This is a more stringent test of a compound's anticancer efficacy, as it measures the ability to permanently halt proliferation.[14][15]
Materials:
-
6-well cell culture plates
-
Complete culture medium
-
TPA-6A
-
Fixation solution: 6% glutaraldehyde or 10% neutral buffered formalin.[13][14]
-
Staining solution: 0.5% crystal violet in distilled water.[2][14]
Procedure:
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates.
-
Treatment: Allow cells to attach overnight. The next day, treat the cells with TPA-6A at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.
-
Incubation: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks at 37°C, 5% CO2, until colonies in the control wells are visible and contain at least 50 cells.[2][15]
-
Fixation and Staining: Gently remove the medium and wash the wells with PBS. Add 2 mL of fixation solution and incubate for 15-30 minutes at room temperature.[2][14] Remove the fixation solution and add 2 mL of 0.5% crystal violet solution. Incubate for at least 2 hours.[2]
-
Washing and Drying: Carefully remove the crystal violet solution and rinse the plates with tap water until the excess stain is removed. Allow the plates to air-dry.[2]
-
Colony Counting: Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to quantify the long-term effect of the compound.
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Rationale: To determine if cell death occurs via apoptosis, a programmed and controlled process, or necrosis.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with high affinity for PS, can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17][18]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with TPA-6A at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells, making sure to collect both adherent and floating cells (which may be apoptotic).[12][17] Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS and centrifuge to pellet the cells.[17][19]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12][20]
-
Data Interpretation: The flow cytometry data will be displayed in a quadrant plot:
Protocol 4: Target Pathway Analysis by Western Blotting
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a cell extract.[3] This protocol is designed to test the hypothesis that TPA-6A inhibits the AKT signaling pathway by measuring the levels of phosphorylated AKT (p-AKT), the active form of the protein, relative to total AKT levels.[3][4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT, rabbit anti-AKT, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate (ECL reagent)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with TPA-6A at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells on ice using lysis buffer.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by size.[21]
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[21][22]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[22] Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again three times with TBST. Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.[22]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total AKT and a loading control like β-actin to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. A decrease in the p-AKT/Total AKT ratio upon treatment with TPA-6A would support the hypothesis of pathway inhibition.
Data Presentation: Example IC50 Values
Quantitative data should be summarized in a clear and concise format. The table below provides a hypothetical example of IC50 data for TPA-6A across different cancer cell lines.
| Cell Line | Cancer Type | Hypothetical IC50 of TPA-6A (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT116 | Colorectal Carcinoma | 12.2 |
| U-87 MG | Glioblastoma | 15.8 |
| A549 | Lung Carcinoma | 25.1 |
Conclusion
The protocols and workflow detailed in this application note provide a robust and scientifically rigorous framework for the initial in vitro characterization of novel 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine analogs. By systematically evaluating cytotoxicity, long-term survival, and specific molecular mechanisms of action, researchers can efficiently identify promising lead compounds for further development in the fight against cancer. The versatility of the triazolopyridine scaffold suggests that compounds from this class hold significant therapeutic promise, warranting thorough investigation.
References
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Clonogenic Assay - Bio-protocol. (n.d.). Bio-protocol. [https://bio-protocol.org/e2 clonogenic-assay]([Link] clonogenic-assay)
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-51. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Clonogenic Assay: Adherent Cells - PMC. (2011). National Center for Biotechnology Information. [Link]
-
Clonogenic Assay. (n.d.). Creative Bioarray. [Link]
-
Cuddy, D. T., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 56(16), 6475-93. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-9. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Video: Clonogenic Assay: Adherent Cells. (2010). JoVE. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (2012). ResearchGate. [Link]
-
Invasion Assay: to test Cancer cells and anti-Invasive compounds | Protocol Preview. (2022). YouTube. [Link]
-
Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71. [Link]
-
Western Blotting Protocol. (2013). YouTube. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures - PMC. (2025). National Center for Biotechnology Information. [Link]
-
Li, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 287, 117272. [Link]
-
Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. [Link]
-
Gemo, N., et al. (2022). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][2][4]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances, 12(46), 30043-30048. [Link]
-
Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]
-
Pyrazolo[1,5-a][1][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2021). MDPI. [Link]
-
Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]
-
Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012). PubMed. [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. (n.d.). IRIS UniPA. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. medium.com [medium.com]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Apoptosis Assays [sigmaaldrich.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. scispace.com [scispace.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. youtube.com [youtube.com]
Application Note: High-Throughput Screening of Triazolo[1,5-a]pyridine Libraries for Novel Drug Discovery
Introduction: The Promise of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This versatility is demonstrated by its presence at the core of numerous biologically active agents with applications as anti-inflammatory, anticancer, and antidiabetic therapeutics.[4][5][6][7][8] For instance, derivatives of this scaffold have been successfully developed as potent inhibitors of Janus kinases (JAKs), which are crucial mediators in inflammatory signaling pathways.[5][9][10]
High-Throughput Screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate the activity of a specific biological target.[2][11][12][13] The successful marriage of a well-designed triazolo[1,5-a]pyridine library with a robust HTS campaign can significantly accelerate the identification of novel lead compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an effective HTS cascade for the discovery of bioactive triazolo[1,5-a]pyridine derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and outline a self-validating system for hit confirmation and progression.
Section 1: The Triazolo[1,5-a]pyridine Scaffold: A Chemically Tractable and Biologically Relevant Core
The value of the triazolo[1,5-a]pyridine scaffold lies in both its biological promiscuity and its synthetic accessibility. Diverse synthetic routes allow for the creation of large, varied libraries, enabling a thorough exploration of chemical space around this core structure.[14][15][16] This synthetic tractability is crucial for subsequent hit-to-lead optimization, where structure-activity relationships (SAR) are established.
From a biological perspective, the triazolo[1,5-a]pyridine ring system can function as a bioisostere for the purine heterocycle, a fundamental component of nucleic acids and vital cofactors.[17][18][19] This mimicry allows these compounds to effectively compete for binding sites on enzymes that would typically interact with purine-containing substrates, such as kinases. This principle has been expertly applied in the development of selective JAK2 inhibitors, where the triazolo[1,5-a]pyridine core serves as an effective hinge-binding motif.[10] Other notable targets successfully modulated by this scaffold include α-glucosidase, relevant for type 2 diabetes, further highlighting its broad therapeutic potential.[4]
Section 2: Designing a Robust HTS Cascade
A successful screening campaign is not a single experiment but a multi-stage process known as a screening cascade.[20] This logical progression of assays is designed to efficiently sift through thousands of compounds, eliminate false positives, and ultimately yield a small set of validated, high-quality hits worthy of resource-intensive lead optimization.
The design of this cascade begins with careful consideration of the biological question. The choice of target and assay technology are inextricably linked and dictate the entire workflow. For example, screening for inhibitors of a purified enzyme allows for a direct biochemical assay, whereas targeting a cellular pathway necessitates a more complex cell-based approach. The primary goal is to develop a miniaturized, automated assay with a large signal-to-background window and high reproducibility, often quantified by a Z'-factor > 0.5.
Caption: High-Throughput Screening (HTS) Cascade for Drug Discovery.
Section 3: Protocol for a Primary HTS – A Kinase Inhibition Model
This protocol details a generic, fluorescence-based biochemical assay for identifying inhibitors of a target kinase (e.g., JAK2) from a triazolo[1,5-a]pyridine library. The principle relies on quantifying the amount of phosphorylated substrate produced by the kinase.
A. Materials and Reagents
-
Target Kinase: Recombinant human JAK2 enzyme.
-
Substrate: A suitable peptide substrate for JAK2 (e.g., a poly-GT peptide with a fluorescent tag).
-
Cofactor: Adenosine triphosphate (ATP).
-
Assay Buffer: HEPES-based buffer with MgCl₂, BSA, and DTT.
-
Detection Reagent: A solution containing a phosphorylation-specific antibody conjugated to a fluorophore.
-
Test Compounds: Triazolo[1,5-a]pyridine library, typically dissolved in 100% DMSO.
-
Controls: A known potent inhibitor (positive control) and DMSO (negative control).
-
Microplates: Low-volume, 384-well or 1536-well black assay plates.[1]
B. Step-by-Step Experimental Protocol
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic liquid handler or pin tool, transfer 20-50 nL of each library compound from the source plates to the bottom of the assay plates. This minimizes the final DMSO concentration.
-
Dispense positive and negative controls into designated columns on each plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in cold assay buffer. The concentration should be optimized beforehand to ensure the reaction proceeds within the linear range.
-
Using a multi-channel dispenser, add 5 µL of the 2X enzyme/substrate solution to each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to facilitate the identification of competitive inhibitors.
-
To start the reaction, add 5 µL of the 2X ATP solution to all wells.
-
Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.
-
-
Incubation:
-
Incubate the plates at room temperature for a pre-determined time (e.g., 60 minutes). The incubation time is a critical parameter that must be optimized during assay development.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of the detection reagent solution.
-
Incubate for an additional 30-60 minutes as recommended by the reagent manufacturer to allow for antibody binding.
-
Read the plates on a compatible plate reader using the appropriate fluorescence excitation and emission wavelengths.
-
C. Key Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well or 1536-well | Miniaturization reduces reagent costs and increases throughput.[3] |
| Final Assay Volume | 10 - 20 µL | Balances cost-saving with assay performance and liquid handling accuracy. |
| Compound Concentration | 10 µM | A standard starting concentration for primary screens to identify potent hits. |
| Final DMSO Concentration | ≤ 0.5% | High concentrations of DMSO can inhibit enzyme activity and must be controlled. |
| ATP Concentration | At or near Km | Increases sensitivity for detecting ATP-competitive inhibitors. |
| Positive Control | Known JAK2 Inhibitor (e.g., Ruxolitinib) | Validates that the assay can detect inhibition. |
| Negative Control | DMSO Vehicle | Defines the 0% inhibition window of the assay. |
Section 4: Data Analysis and Hit Prioritization
Raw data from the plate reader is meaningless without proper analysis. The goal is to identify wells where the signal is significantly lower than the negative controls, indicating potential inhibition. High-throughput screening data is often noisy, and a rigorous statistical approach is essential.[11]
A. Data Normalization and Quality Control
-
Normalization: Raw fluorescence values are converted to a percentage of inhibition relative to the on-plate controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
-
Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the separation between the positive and negative control signals. It is a critical indicator of assay quality.
-
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Plates with a Z' < 0.5 may contain unreliable data and should be flagged for review.
-
B. Hit Identification
A "hit" is defined as any compound that produces a level of inhibition exceeding a statistically significant threshold. A common method is to set the hit threshold at three times the standard deviation (SD) of the negative control population on each plate.
-
Hit Threshold: % Inhibition > Mean_%Inhibition_Negative_Controls + (3 * SD_%Inhibition_Negative_Controls)
This process can be visualized as a data analysis pipeline that transforms raw instrument readings into a prioritized list of compounds for further investigation.
Caption: HTS Data Analysis and Hit Selection Pipeline.
Section 5: Protocol for Hit Confirmation and Validation
The list of primary hits is invariably contaminated with false positives—compounds that appear active due to assay artifacts rather than genuine interaction with the target.[20] A rigorous validation cascade is essential to build confidence in the hits before committing resources.[21]
A. Step 1: Hit Confirmation
-
Objective: To confirm the activity of primary hits by re-testing them in the same assay.
-
Protocol:
-
Source fresh, dry powder samples of the primary hit compounds.
-
Prepare new stock solutions in 100% DMSO.
-
Re-test the compounds in the primary kinase assay, this time over a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 50 µM).
-
This dose-response experiment allows for the calculation of an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity), which is a more robust measure of potency than single-point inhibition.
-
B. Step 2: Orthogonal Assay
-
Objective: To eliminate hits that are artifacts of the primary assay's technology (e.g., compounds that interfere with the fluorescence signal).
-
Protocol:
-
Test all confirmed hits in a secondary, "orthogonal" assay that uses a different detection method.
-
For a kinase, an excellent orthogonal assay would be one that directly measures ATP consumption or ADP production, such as a luminescence-based assay (e.g., ADP-Glo™).
-
True hits should demonstrate comparable potency in both the primary and orthogonal assays. A significant drop in potency suggests the compound was a false positive.
-
C. Step 3: Chemical Triage and SAR Analysis
-
Objective: To filter the hit list based on chemical properties and begin to understand the structure-activity relationship (SAR).
-
Protocol:
-
Computational Analysis: Use cheminformatics tools to flag and remove compounds containing undesirable functionalities, such as Pan-Assay Interference Compounds (PAINS).[2] PAINS are known to be promiscuous and often show activity in multiple assays through non-specific mechanisms.
-
Structural Clustering: Group the validated hits by chemical similarity.[20] The emergence of clusters of structurally related active compounds provides strong evidence of a genuine SAR and increases confidence in that particular chemical series. Singletons (active compounds with no active analogs) are generally given lower priority.
-
Section 6: Troubleshooting and Advanced Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | Reagent instability; Inaccurate liquid handling; High background signal. | Verify reagent stability and preparation. Calibrate and service liquid handlers. Optimize assay conditions (e.g., enzyme/substrate concentration). |
| High Plate-to-Plate Variability | Inconsistent incubation times; Temperature gradients across plates. | Use automated plate handling to ensure consistent timing. Allow plates to equilibrate to room temperature before adding reagents. |
| "Edge Effects" | Evaporation from wells on the plate perimeter. | Use plates with lids. Consider not using the outer rows/columns for compounds. Ensure proper sealing during incubation. |
| Compound Precipitation | Poor solubility of test compounds in aqueous assay buffer. | Visually inspect plates for precipitation. Lower the screening concentration. Flag compounds with known low solubility. |
For hits that pass the entire validation cascade, moving to High-Content Screening (HCS) can provide deeper biological insights.[12] HCS uses automated microscopy and image analysis to measure the effects of compounds on cellular phenotypes, offering a more physiologically relevant context and helping to de-risk lead candidates before they advance to more complex models.
Conclusion
The high-throughput screening of triazolo[1,5-a]pyridine libraries is a powerful strategy for identifying novel starting points for drug discovery programs. The success of such a campaign hinges on a well-designed and rigorously executed screening cascade. By starting with a robust and reproducible primary assay, followed by a systematic process of data analysis, hit confirmation, and artifact removal, researchers can confidently identify high-quality, validated hits. The inherent chemical tractability of the triazolo[1,5-a]pyridine scaffold provides a fertile ground for the subsequent optimization of these hits into potent and selective clinical candidates, ultimately accelerating the path toward new medicines.
References
-
Parham, L., & Sacks, J. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]
-
Goh, G., & Bender, A. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(4), 667-677. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Tyka, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(17), e135. [Link]
-
Hryniuk, A., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-311. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Gholampour, S., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 14(1), 12345. [Link]
-
Li, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
-
Kumar, R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 893. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
ResearchGate. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link]
-
Early, J., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 6(11), 3051-3064. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. [Link]
-
Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342. [Link]
-
Kumar, V., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105232. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
-
de Villiers, K., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(18), 4066. [Link]
-
Zhang, Y., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824. [Link]
-
Vipergen. Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]
-
Domainex. Hit Identification and Validation Services. Domainex. [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
-
Ghorab, M., et al. (2019). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 24(16), 2938. [Link]
-
He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]
Sources
- 1. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. alitheagenomics.com [alitheagenomics.com]
- 13. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 14. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 15. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
Application Notes and Protocols: Formulation of Triazolopyridine Compounds for In Vivo Studies
Abstract
Triazolopyridine-based compounds represent a promising class of therapeutic agents with diverse pharmacological activities.[1][2] However, their progression from discovery to preclinical and clinical development is often hampered by poor aqueous solubility, a common challenge for many new chemical entities.[3][4] This guide provides a comprehensive overview and detailed protocols for the formulation of triazolopyridine compounds for in vivo studies. It is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with the oral and parenteral delivery of these poorly soluble molecules. The focus is on providing a logical, evidence-based framework for formulation strategy selection, grounded in the physicochemical properties of the triazolopyridine scaffold.
Introduction: The Triazolopyridine Challenge in Drug Development
The triazolopyridine scaffold is a key pharmacophore in numerous compounds under investigation for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][5][6][7][8] The fused heterocyclic ring system, while conferring desirable pharmacological properties, often results in a planar, rigid structure with low aqueous solubility.[9][10] This inherent poor solubility can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in vivo and posing a significant hurdle for preclinical development.[4][11]
Effective formulation strategies are therefore critical to unlocking the therapeutic potential of triazolopyridine compounds. The choice of formulation approach is not a one-size-fits-all solution but rather a decision guided by a thorough understanding of the compound's specific physicochemical properties, the intended route of administration, and the dose required for efficacy.[12][13]
Preformulation Studies: The Foundation of Rational Formulation Design
Before embarking on formulation development, a comprehensive preformulation assessment is essential.[12][14][15] This initial characterization provides the critical data needed to make informed decisions about the most appropriate formulation strategy.
Key Preformulation Parameters for Triazolopyridine Compounds:
| Parameter | Significance for Formulation | Typical Characteristics of Triazolopyridines |
| Aqueous Solubility | Determines the need for solubility enhancement. | Generally low, often requiring significant formulation intervention. |
| pKa | Influences pH-dependent solubility and salt formation potential. | The presence of nitrogen atoms in the rings can lead to ionizable forms. |
| LogP | Indicates the lipophilicity of the compound. | Often high, suggesting suitability for lipid-based formulations. |
| Melting Point (Tm) | Relevant for thermal-based formulation methods like hot-melt extrusion. | Can vary widely depending on substituents. |
| Crystalline Form (Polymorphism) | Different polymorphs can have different solubilities and stabilities.[3][16] | Important to characterize the solid-state properties. |
| Chemical Stability | Assesses degradation pathways in different conditions (pH, light, temperature). | Generally stable, but specific substituents can introduce liabilities.[9] |
A logical workflow for preformulation studies is crucial for efficient and effective formulation development.
Caption: Preformulation workflow for triazolopyridine compounds.
Formulation Strategies for Oral Delivery
For oral administration, the primary goal is to enhance the dissolution rate and/or solubility of the triazolopyridine compound in the gastrointestinal tract to improve absorption.[11][17]
3.1. Amorphous Solid Dispersions (ASDs)
Principle: Dispersing the crystalline drug in a polymer matrix in its amorphous, higher-energy state can significantly increase its apparent solubility and dissolution rate.[18][19][20] Polymeric excipients are crucial for stabilizing the amorphous form and preventing recrystallization.[21][22]
When to Consider ASDs:
-
For compounds with high melting points where particle size reduction alone is insufficient.
-
When a significant increase in bioavailability is required.[18]
Commonly Used Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[23]
-
Copolymers such as Soluplus®
Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Solvent Selection: Dissolve both the triazolopyridine compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). Ensure complete dissolution.
-
Solution Preparation: Prepare a solution with a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). The total solid content will depend on the solubility of the components and the solution viscosity.[19]
-
Spray Drying:
-
Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer. These parameters will need to be optimized for each specific formulation.
-
Atomize the solution into a heated chamber, leading to rapid solvent evaporation.[19] This rapid process is advantageous for thermally labile compounds.[19]
-
Collect the resulting dry powder, which should be an amorphous solid dispersion.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm, indicating an amorphous state.
-
Powder X-ray Diffraction (PXRD): To verify the lack of crystallinity.
-
In Vitro Dissolution Testing: To assess the improvement in dissolution rate compared to the crystalline drug.[24]
-
3.2. Lipid-Based Formulations
Principle: These formulations utilize lipids, surfactants, and co-solvents to dissolve the lipophilic triazolopyridine compound, presenting it in a solubilized form for absorption.[3][23] Self-emulsifying drug delivery systems (SEDDS) are a common type of lipid-based formulation that spontaneously form fine emulsions in the gastrointestinal fluids.[11][17]
When to Consider Lipid-Based Formulations:
-
For highly lipophilic triazolopyridine compounds (high LogP).
-
When seeking to enhance lymphatic transport and potentially reduce first-pass metabolism.
Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of the triazolopyridine compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsifying region and accurately weigh the components.
-
Add the triazolopyridine compound to the mixture and stir until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the formulation to an aqueous medium with gentle agitation and measure the time it takes to form a stable emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.
-
In Vitro Dissolution/Dispersion Testing: Evaluate the release of the drug from the formulation in simulated gastric and intestinal fluids.[24]
-
Formulation Strategies for Parenteral Delivery
For intravenous (IV) administration, the formulation must be a clear, sterile, and particle-free solution.[13][25] For other parenteral routes (e.g., subcutaneous, intramuscular), suspensions may be acceptable.
4.1. Co-solvent Systems
Principle: Using a mixture of a water-miscible organic solvent and water to increase the solubility of a poorly soluble compound.[26]
When to Consider Co-solvent Systems:
-
For early-stage preclinical studies where a simple solution is needed.
-
When the required dose is relatively low.
Commonly Used Co-solvents:
-
Polyethylene glycol (PEG) 300 or 400[27]
-
Propylene glycol (PG)[27]
-
Ethanol
-
Dimethyl sulfoxide (DMSO) - generally limited to in vitro or early in vivo studies due to potential toxicity.
Protocol: Preparation of a Co-solvent Formulation for IV Administration
-
Solubility Screening: Determine the solubility of the triazolopyridine compound in various co-solvents and co-solvent/water mixtures.
-
Formulation Preparation:
-
Dissolve the triazolopyridine compound in the chosen co-solvent (e.g., PEG 400).
-
Slowly add the aqueous component (e.g., saline or a buffer) to the desired final concentration, while continuously stirring.
-
Observe for any signs of precipitation.
-
-
Characterization and Considerations:
-
pH and Osmolality: Ensure the final formulation is within a physiologically acceptable range to minimize irritation at the injection site.[27]
-
Hemolytic Potential: Evaluate the potential for the formulation to cause red blood cell lysis, especially for formulations with high concentrations of organic solvents.[27]
-
Stability: Assess the physical and chemical stability of the formulation over time.
-
4.2. Cyclodextrin-Based Formulations
Principle: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][17][23]
When to Consider Cyclodextrin-Based Formulations:
-
For compounds that can fit within the cyclodextrin cavity.
-
When a parenteral formulation with a lower organic solvent load is desired.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
Protocol: Preparation of a Cyclodextrin-Based Formulation
-
Phase Solubility Studies:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess of the triazolopyridine compound to each solution and equilibrate (e.g., by shaking for 24-48 hours).
-
Filter the solutions and analyze the concentration of the dissolved drug to determine the extent of solubility enhancement.
-
-
Formulation Preparation:
-
Based on the phase solubility diagram, prepare a solution of the cyclodextrin in water for injection (WFI) or a suitable buffer.
-
Add the triazolopyridine compound and stir until a clear solution is obtained.
-
-
Characterization:
-
Clarity and Particulate Matter: Visually inspect the solution and perform particulate matter testing to ensure it meets parenteral quality standards.
-
Sterility: The final formulation must be sterilized, typically by filtration through a 0.22 µm filter.
-
In Vivo Study Considerations
The ultimate goal of formulation development is to achieve the desired pharmacokinetic profile in an in vivo setting.[12][28]
Caption: Key considerations for in vivo studies with formulated compounds.
Conclusion
The successful in vivo evaluation of triazolopyridine compounds is critically dependent on overcoming their inherent poor aqueous solubility. A systematic approach to formulation, beginning with thorough preformulation characterization, allows for the rational selection of an appropriate solubility enhancement strategy. The protocols outlined in this guide for amorphous solid dispersions, lipid-based formulations, co-solvent systems, and cyclodextrin complexes provide a practical framework for researchers to develop robust formulations for both oral and parenteral administration. By carefully selecting and optimizing the formulation, the true therapeutic potential of this important class of compounds can be effectively investigated in preclinical studies.
References
-
Jadhav, N. R., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering, 263, 022025. Available at: [Link]
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
-
Vandana, D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. Available at: [Link]
- Grokipedia. (n.d.). Triazolopyridine.
- World Pharma Today. (2025).
-
Kerr, D. L., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 738-746. Available at: [Link]
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
- Pharma Excipients. (2025).
- Hatton, P. (2017). Predicting and Selecting Formulations for Drug Discovery and Early Development. American Pharmaceutical Review.
- Singh, M., et al. (2017). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Journal of Biomedical Nanotechnology, 13(10), 1268-1290.
-
Cristofoletti, R., et al. (2014). In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects. European Journal of Pharmaceutical Sciences, 57, 162-179. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104932. Available at: [Link]
- Smolecule. (2023). 1H-1,2,3-Triazolo[4,5-b]pyridine.
- Uchida, T. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review.
- O'Mary, H. L., & Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs. In Formulating Poorly Water Soluble Drugs (pp. 1-36). Springer, Cham.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
-
Chen, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272. Available at: [Link]
-
Shah, N., et al. (2013). In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound. AAPS PharmSciTech, 14(1), 384-394. Available at: [Link]
-
Al-Malah, K. I., et al. (2020). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. International Journal of Nanomedicine, 15, 8041-8059. Available at: [Link]
- ResearchGate. (2025).
- Cambridge MedChem Consulting. (n.d.).
- Admescope. (2019).
- Trasi, N. S., et al. (2019). Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir. International Journal of Pharmaceutics, 569, 118585.
-
Leone, A., et al. (2023). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 15(3), 823. Available at: [Link]
- Brouwers, J., et al. (2009). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Current opinion in drug discovery & development, 12(1), 69-78.
-
Adawy, H. A., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(48), 35239-35254. Available at: [Link]
-
Adawy, H. A., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(48), 35239-35254. Available at: [Link]
- National Academic Digital Library of Ethiopia. (n.d.).
- Miller, D. A., et al. (2020). Strategies for Predicting In Vivo Performance of Amorphous Solid Dispersions. Contract Pharma.
- Kumari, N. (2019). Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. Journal of Advances in Medical and Pharmaceutical Sciences, 21(4), 1-18.
- Shah, N. (n.d.). Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs.
- Li, Z., et al. (2020). Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. ACS Medicinal Chemistry Letters, 11(5), 896-902.
- Shah, J. (n.d.). Preformulation Testing of Solid Dosage Forms. WordPress.com.
-
Vllasaliu, D. (2025). Grand challenges in oral drug delivery. Frontiers in Drug Delivery, 5, 1571982. Available at: [Link]
- Preformulation Testing of Solid Dosage Forms. (n.d.).
- ResearchGate. (2025). Addressing the challenges and advancements in oral drug delivery systems for biopharmaceuticals: A comprehensive review of recent developments and future directions.
- Li, J., et al. (2024). Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters.
- Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147.
- Al-Ostath, A. I., & El-Emam, A. A. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Journal of the Iranian Chemical Society, 20(1), 1-26.
- Rathod, V. D., et al. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of Biomolecular Structure and Dynamics.
- ResearchGate. (2025).
- Al-Ghorbani, M., et al. (2018).
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. pt-int.com [pt-int.com]
- 5. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Buy 1H-1,2,3-Triazolo[4,5-b]pyridine | 273-34-7 [smolecule.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. admescope.com [admescope.com]
- 14. jigarshahblog.wordpress.com [jigarshahblog.wordpress.com]
- 15. uop.edu.pk [uop.edu.pk]
- 16. sphinxsai.com [sphinxsai.com]
- 17. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. dovepress.com [dovepress.com]
- 25. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 28. In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine in Solution
Welcome to the technical support center for 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience. Our goal is to provide you with the expertise to anticipate and mitigate degradation, ensuring the integrity and reproducibility of your results.
Understanding the Molecule: A Foundation for Stability
5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine is a bicyclic heterocyclic compound featuring a triazole ring fused to a saturated pyridine ring. This unique structure presents specific stability considerations. The triazole ring is aromatic, conferring a degree of stability, while the saturated pyridine portion behaves like a secondary amine, making it susceptible to various degradation pathways.[1] The lone pair of electrons on the nitrogen atoms, particularly in the saturated ring, plays a crucial role in the molecule's basicity and reactivity.[2] Understanding this duality is key to developing effective stabilization strategies.
Frequently Asked Questions (FAQs)
Q1: My solution of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine is showing a gradual loss of purity over time, even when stored at low temperatures. What are the likely causes?
A1: Gradual degradation at low temperatures often points to inherent instability in the solution. The primary culprits are likely hydrolysis and oxidation. The secondary amine in the saturated pyridine ring is susceptible to oxidation.[3] Additionally, the triazole ring, while aromatic, can be sensitive to acidic conditions, potentially leading to ring-opening hydrolysis.[4] It is also possible that trace metal ions in your solvent are catalyzing oxidative degradation.
Q2: I've observed a color change in my stock solution. What does this indicate?
A2: A color change is a common indicator of chemical degradation. For amine-containing compounds, this can often be attributed to the formation of oxidized impurities or polymeric degradation products. These colored species can arise from complex, multi-step degradation pathways that may be initiated by exposure to light, air (oxygen), or trace impurities in the solvent.
Q3: Can the choice of solvent impact the stability of my compound?
A3: Absolutely. The solvent plays a critical role in the stability of amines. Protic solvents, such as water or alcohols, can stabilize the protonated form of the amine through hydrogen bonding, which can influence its reactivity and degradation profile.[4] In some cases, organic diluents have been shown to increase the rate of thermal degradation of amines compared to aqueous solutions.[5] It is crucial to select a solvent system where the compound has adequate solubility and maximal stability.
Q4: Are there any specific pH ranges I should avoid?
A4: Yes. Due to the basic nature of the amine group, the stability of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine is expected to be highly pH-dependent. Strongly acidic conditions should be avoided as they can promote the opening of the triazole ring.[4] While mildly basic conditions might suppress protonation-related degradation, highly alkaline solutions could promote other degradation pathways. The optimal pH for stability should be determined experimentally, but starting in the neutral to slightly basic range (pH 7-8) is a reasonable approach.
Q5: How can I protect my compound from degradation during long-term storage?
A5: For long-term storage of solutions, we recommend the following:
-
Use high-purity solvents: Trace impurities can catalyze degradation.
-
Degas your solvent: Removing dissolved oxygen by sparging with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.
-
Store under an inert atmosphere: After preparing the solution, blanket the headspace of the vial with nitrogen or argon.
-
Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Control the temperature: Store solutions at the lowest practical temperature, typically -20°C or -80°C.
-
Consider antioxidants: The addition of a small amount of an antioxidant can be highly effective.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Rapid loss of purity in aqueous solution | Hydrolysis | The triazole ring may be susceptible to acid-catalyzed hydrolysis.[4] Action: Buffer the solution to a neutral or slightly basic pH (e.g., pH 7.4 with a phosphate buffer). This will minimize protonation of the triazole ring, reducing its susceptibility to nucleophilic attack by water. |
| Formation of unknown peaks in HPLC analysis after a few days | Oxidative Degradation | The secondary amine in the saturated pyridine ring is a likely site for oxidation. This can be initiated by dissolved oxygen or trace metal ions. Action: 1. Prepare solutions with deoxygenated solvents. 2. Add a chelating agent like EDTA (0.1 mM) to sequester metal ions. 3. Consider adding an antioxidant such as ascorbic acid or α-tocopherol.[2] |
| Inconsistent results between experiments | Photodegradation | Triazolopyridine derivatives can be susceptible to degradation upon exposure to UV or visible light.[6] Action: Conduct all experiments under low-light conditions and store all solutions in amber vials or wrapped in foil. This is a simple but critical step to ensure consistency. |
| Precipitate formation in the solution | Formation of insoluble degradation products or salt precipitation | Degradation can lead to less soluble products. Alternatively, if using a buffer, temperature changes could affect salt solubility. Action: 1. Analyze the precipitate to identify its nature. 2. If it is a degradation product, implement the stabilization strategies mentioned above. 3. If it is a salt, ensure your storage temperature is appropriate for the buffer concentration used. |
| Loss of compound during sample preparation in organic solvents | Reaction with solvent impurities | Some organic solvents can contain reactive impurities (e.g., peroxides in ethers, aldehydes in alcohols). Action: Use freshly opened, high-purity, or peroxide-free solvents. Consider performing a blank run with just the solvent to check for interfering peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation pathways and products.[6][7] This information is invaluable for developing stability-indicating analytical methods and for designing robust formulations.
Objective: To investigate the stability of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine under various stress conditions.
Materials:
-
5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M)
-
Hydrogen peroxide (3% and 30%)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for 2 hours.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 2 hours.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours. If no degradation is observed, repeat with 30% hydrogen peroxide.
-
Thermal Degradation: Store a solid sample of the compound and a solution sample at 60°C in an oven for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Protocol 2: Evaluating the Efficacy of Antioxidants
Objective: To determine the effectiveness of different antioxidants in preventing the degradation of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine in solution.
Materials:
-
Stock solution of the compound (1 mg/mL)
-
Ascorbic acid
-
Butylated hydroxytoluene (BHT)
-
α-Tocopherol
-
HPLC system
Procedure:
-
Prepare Antioxidant Stock Solutions: Prepare 10 mg/mL stock solutions of each antioxidant in a suitable solvent.
-
Prepare Test Solutions:
-
Control: A solution of the compound without any antioxidant.
-
Test Samples: To separate aliquots of the compound solution, add a small volume of each antioxidant stock solution to achieve a final antioxidant concentration of 0.01% - 0.1% (w/v).
-
-
Incubation: Store all solutions at room temperature, exposed to air and ambient light, for a period of 7 days.
-
Analysis: Analyze the samples by HPLC at Day 0, Day 1, Day 3, and Day 7.
-
Evaluation: Compare the percentage of the parent compound remaining in the test samples to that in the control. A significantly higher percentage in the test samples indicates effective stabilization by the antioxidant.
Visualizing Degradation and Workflow
To better understand the potential degradation pathways and the experimental workflow for stability testing, the following diagrams are provided.
Caption: Potential degradation pathways for the target compound.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Reactions of saturated heterocycles [ns1.almerja.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jddtonline.info [jddtonline.info]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
Validation & Comparative
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine
Abstract: The relentless pursuit of novel kinase inhibitors is a driving force in modern therapeutics, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and target-rich family of enzymes. The emergence of novel heterocyclic scaffolds is of paramount importance for expanding the chemical space available for kinase inhibitor design. This guide focuses on 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine, a compound with a triazolopyridine core—a scaffold known to be present in potent kinase inhibitors.[1][2] As public domain data on the specific kinase inhibitory activity of this particular amine is limited, this document serves as a comprehensive framework for its characterization. We will outline a systematic approach to compare its potential efficacy and selectivity against a panel of well-established kinase inhibitors, providing detailed experimental protocols and data interpretation strategies for researchers in drug development.
Introduction: The Triazolopyridine Scaffold and the Kinase Inhibitor Landscape
Protein kinases orchestrate a complex network of signaling pathways that govern cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes for drug discovery.[3] The success of drugs like Imatinib, a specific inhibitor of the BCR-ABL tyrosine kinase, revolutionized cancer treatment by validating the principle of targeted therapy.[4][5][6]
The core chemical structure, or scaffold, of an inhibitor is fundamental to its binding affinity and selectivity. The triazolo[1,5-a]pyridine scaffold, a nitrogen-rich heterocyclic system, has been successfully employed in the development of potent inhibitors for various kinases, including Janus kinase 2 (JAK2) and PI3K.[1][2] This precedent provides a strong rationale for investigating the kinase inhibition potential of novel derivatives like 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine.
This guide will provide a roadmap for characterizing this compound of interest (COI) by comparing it to a curated panel of known inhibitors with diverse selectivity profiles.
Comparator Kinase Inhibitor Profiles
To effectively benchmark a novel compound, it is essential to compare it against well-characterized inhibitors. The following have been selected to represent a spectrum of activity, from broad-spectrum to highly specific.
| Inhibitor | Class | Primary Target(s) | Mechanism of Action |
| Staurosporine | Broad-Spectrum | Pan-Kinase | A natural product that is a prototypical ATP-competitive inhibitor, binding with high affinity but low selectivity to a vast number of kinases.[7][8][9][10][11] It is often used as a positive control in kinase assays and to induce apoptosis in research settings.[7][8] |
| Imatinib | Targeted Tyrosine Kinase Inhibitor | BCR-ABL, c-KIT, PDGFR | Competes with ATP for the binding site of specific tyrosine kinases, locking them in an inactive conformation.[4][5][6][12] Its high selectivity for the BCR-ABL fusion protein is the basis for its success in treating chronic myeloid leukemia (CML).[5][13] |
| Dasatinib | Multi-Targeted Kinase Inhibitor | BCR-ABL, SRC family, c-KIT, PDGFRβ | A potent inhibitor that targets multiple kinases, including both the active and inactive conformations of the ABL kinase domain, making it effective against some imatinib-resistant CML cases.[14][15][16][17] |
Experimental Workflow for Comparative Analysis
A robust characterization of a novel kinase inhibitor requires a multi-faceted approach, moving from broad, cell-free screening to more physiologically relevant cell-based assays. The following workflow provides a systematic path for evaluation.
Caption: Experimental workflow for characterizing a novel kinase inhibitor.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to nearly any kinase.[18]
Causality: The choice of the ADP-Glo™ assay is based on its high sensitivity and broad applicability. By measuring ADP formation, a direct product of the kinase reaction, it provides a robust and reliable readout of enzyme activity.[18]
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). The specific kinase and substrate concentrations should be optimized for linear product formation over the reaction time.
-
Prepare serial dilutions of the Compound of Interest (COI) and comparator inhibitors (Staurosporine, Imatinib, Dasatinib) in the reaction buffer. A typical starting range is 100 µM to 1 pM in 10-point, 3-fold dilutions. Include a DMSO-only control (vehicle).
-
Prepare a 2X ATP solution in the reaction buffer. The concentration should be at or near the Km of the specific kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 0.5 µL of the serially diluted compounds or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and simultaneously measures the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the vehicle (DMSO, 0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Detailed Protocol: Cell-Based Western Blot for Downstream Target Inhibition
This protocol validates the findings from the in vitro assay by assessing whether the inhibitor can engage its target in a complex cellular environment and suppress its signaling output.[19][20]
Causality: An in vitro hit may not translate to cellular activity due to poor cell permeability or efflux. This assay provides direct evidence of target engagement within a living cell by measuring the phosphorylation state of a known downstream substrate of the target kinase.[20]
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., K562 for BCR-ABL) in appropriate media until they reach ~80% confluency.
-
Treat the cells with various concentrations of the COI or comparator inhibitors for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-CrkL for BCR-ABL).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and/or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein or housekeeping signal. This will demonstrate a dose-dependent decrease in substrate phosphorylation if the inhibitor is effective.
-
Data Interpretation and Comparative Assessment
The primary output of the biochemical screening will be a set of IC₅₀ values. These values represent the concentration of an inhibitor required to reduce the kinase's activity by 50%.
Hypothetical Comparative IC₅₀ Data (nM)
| Kinase Target | COI (5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine) | Staurosporine | Imatinib | Dasatinib |
| ABL1 | 55 | 15 | 250 | 1.5 |
| SRC | 1,200 | 5 | >10,000 | 0.8 |
| c-KIT | 8,500 | 12 | 150 | 25 |
| JAK2 | 25 | 20 | >10,000 | 350 |
| p38α (MAPK14) | >10,000 | 30 | >10,000 | 800 |
Data presented are for illustrative purposes only.
From this hypothetical data, one could conclude:
-
The COI shows high potency and selectivity for JAK2 , with weaker off-target activity against ABL1.
-
Staurosporine demonstrates its characteristic broad-spectrum activity, potently inhibiting all kinases tested.[8][10]
-
Imatinib is highly selective for ABL1 and c-KIT, as expected.[4]
-
Dasatinib shows potent inhibition of ABL1 and SRC, consistent with its known multi-targeted profile.[15][21]
Visualizing the Point of Intervention: Signaling Pathways
Understanding where an inhibitor acts is crucial. The JAK-STAT pathway is a key signaling cascade involved in immunity and cell growth, and its dysregulation is linked to myeloproliferative neoplasms.
Caption: Inhibition of the JAK-STAT pathway by the COI.
Conclusion
This guide outlines a rigorous, multi-step process for the initial characterization of a novel compound, 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine, as a potential kinase inhibitor. By employing a combination of sensitive in vitro biochemical assays and confirmatory cell-based methods, researchers can effectively determine its potency and selectivity profile. Comparing these results against a panel of well-understood inhibitors like Staurosporine, Imatinib, and Dasatinib provides essential context and helps to benchmark the compound's performance. The triazolopyridine scaffold holds significant promise, and a systematic evaluation as described herein is the critical first step in uncovering the therapeutic potential of new chemical entities built upon it.
References
-
Imatinib - Wikipedia. Available at: [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]
-
Cell-based Kinase Assays - Profacgen. Available at: [Link]
-
What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. Available at: [Link]
-
Staurosporine - Wikipedia. Available at: [Link]
-
What is the mechanism of Dasatinib? - Patsnap Synapse. Available at: [Link]
-
The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC. Available at: [Link]
-
Mechanism of action of imatinib mesylate (Gleevec ® ). Imatinib... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Identified kinase targets of dasatinib, nilotinib and imatinib - ResearchGate. Available at: [Link]
-
Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. Available at: [Link]
-
staurosporine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
In vitro NLK Kinase Assay - PMC - NIH. Available at: [Link]
-
Cell Based Kinase Assays - Luceome Biotechnologies. Available at: [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues - PubMed. Available at: [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. Available at: [Link]
-
In vitro kinase assay | protocols.io. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]
-
Kinase assays | BMG LABTECH. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set - ResearchGate. Available at: [Link]
-
A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed. Available at: [Link]
-
A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - MDPI. Available at: [Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[4][5][20]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed. Available at: [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed. Available at: [Link]
-
N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed. Available at: [Link]
-
Pyrazolo[1,5-a][4][6][19]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Available at: [Link]
-
6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC. Available at: [Link]
-
Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC. Available at: [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][20]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - MDPI. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available at: [Link]
Sources
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. rndsystems.com [rndsystems.com]
- 9. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 15. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. ashpublications.org [ashpublications.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Triazolo[1,5-a]pyridine Bioactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the validation of a novel compound's bioactivity is a critical step in the journey from discovery to potential therapeutic application. The 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine scaffold represents a promising class of molecules with diverse biological activities. This guide provides an in-depth, objective comparison of the potential bioactivity of this scaffold, using well-characterized kinase inhibitors from the same structural family as benchmarks. We will delve into the experimental validation of their activity, focusing on robust and reproducible methodologies.
The triazolo[1,5-a]pyridine and its isostere, the triazolo[1,5-a]pyrimidine, have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.
This guide will focus on the comparative analysis of our target scaffold against two exemplar compounds: CEP-33779, a potent JAK2 inhibitor, and a representative triazolo[1,5-a]pyrimidine-based CDK2 inhibitor.
Comparative Bioactivity Profile: A Quantitative Overview
To provide a clear and objective comparison, the following table summarizes the inhibitory activity (IC50 values) of our selected comparator compounds against their primary targets and a selection of other kinases to illustrate their selectivity profiles. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| CEP-33779 | JAK2 | 1.8 ± 0.6 | >40-fold vs. JAK1, >800-fold vs. TYK2 | [2][3] |
| JAK1 | ~72 | [2] | ||
| JAK3 | >1170 | 65-fold selective for JAK2 over JAK3 | [4] | |
| TYK2 | >1440 | [2] | ||
| Triazolo[1,5-a]pyrimidine 1 | CDK2 | 120 | 167-fold selective over GSK-3β | [1] |
| Pyrazolo[3,4-d]pyrimidine 15 | CDK2/cyclin A2 | 61 ± 3 | Potent activity against MCF-7, HCT-116, and HepG-2 cancer cell lines | [5] |
Note: The bioactivity of the specific 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine is yet to be extensively published. The data presented here for analogous compounds serves as a predictive framework for its potential efficacy and selectivity.
Delving into the Mechanism: Key Signaling Pathways
Understanding the signaling pathways in which these kinases operate is fundamental to interpreting the biological consequences of their inhibition.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade in response to cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[6] Inhibition of JAK2, as with CEP-33779, can effectively block the downstream signaling that contributes to inflammatory diseases and certain cancers.[3][7]
Caption: The JAK/STAT signaling pathway and the point of inhibition by CEP-33779.
The CDK2/Cell Cycle Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[8] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. Inhibitors targeting CDK2 can thus halt the cell cycle and induce apoptosis in cancer cells.
Caption: CDK2's role in the G1/S cell cycle transition and its inhibition.
Experimental Validation: Protocols for Bioactivity Assessment
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-controlled experimental protocols are paramount. Below are detailed, step-by-step methodologies for key in vitro kinase inhibition assays.
Experimental Workflow: A General Overview
The process of validating a kinase inhibitor generally follows a structured workflow, from initial biochemical assays to more complex cell-based and in vivo studies.
Sources
- 1. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic efficacy of CEP-33779, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel [1,2,4] triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer: synthesis and its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Triazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of kinase-targeted drug discovery, the pursuit of potent and selective inhibitors is paramount. The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs targeting a range of kinases. However, with over 500 kinases in the human kinome sharing a conserved ATP-binding site, the challenge of achieving selectivity remains a critical hurdle. Off-target activities can lead to unforeseen toxicities and diminished therapeutic efficacy, making rigorous cross-reactivity profiling an indispensable component of the drug development pipeline.
This guide provides a comprehensive comparison of the cross-reactivity profiles of triazolo[1,5-a]pyridine derivatives against an alternative and widely explored kinase inhibitor scaffold, the pyrazolo[1,5-a]pyrimidines. We will delve into the causality behind experimental choices for profiling, present detailed, self-validating protocols for key methodologies, and offer a comparative analysis of publicly available data to inform the design of next-generation kinase inhibitors with superior selectivity.
The Imperative of Selectivity in Kinase Inhibitor Development
The rationale for extensive cross-reactivity profiling is rooted in the fundamental architecture of the human kinome. The high degree of structural similarity within the ATP-binding pocket across different kinase families makes it challenging to design inhibitors that engage only the intended target. This promiscuity can manifest as a double-edged sword: while polypharmacology can sometimes be beneficial, unanticipated off-target effects are a major cause of clinical trial failures. Therefore, a deep understanding of a compound's kinome-wide interaction landscape is not merely an academic exercise but a critical step in de-risking a drug candidate.
Featured Scaffolds: A Head-to-Head Comparison
For the purpose of this guide, we will compare the cross-reactivity profiles of two prominent heterocyclic scaffolds:
-
Triazolo[1,5-a]pyridines: This scaffold is present in approved drugs like the JAK1 inhibitor Filgotinib and numerous clinical candidates targeting JAK2 (e.g., CEP-33779) and CDK2.[1][2] Its unique electronic and structural properties contribute to its versatility in engaging different kinase active sites.
-
Pyrazolo[1,5-a]pyrimidines: This scaffold is also a well-established kinase inhibitor framework, with derivatives targeting a wide array of kinases including CDKs and TRKA.[3] The subtle differences in the arrangement of nitrogen atoms compared to the triazolo[1,5-a]pyridine ring can significantly influence the binding mode and selectivity profile.
The following sections will explore the experimental methodologies used to elucidate the selectivity of these scaffolds and present a comparative analysis of their known cross-reactivity profiles.
Key Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough assessment of kinase inhibitor selectivity. Here, we detail two gold-standard techniques: the KINOMEscan® competition binding assay for broad, in vitro profiling, and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a more physiologically relevant cellular context.
KINOMEscan®: A Global View of Kinase Interactions
The KINOMEscan® platform offers a high-throughput, quantitative method to assess the binding of a compound against a large panel of kinases.[4] This competition binding assay provides a comprehensive snapshot of a compound's kinome-wide selectivity.
Experimental Workflow: KINOMEscan®
Step-by-Step Protocol: KINOMEscan® Assay
-
Assay Plate Preparation: Test compounds are serially diluted in DMSO and dispensed into 384-well microplates.
-
Reagent Preparation: DNA-tagged kinases, an immobilized active-site directed ligand, and the test compound are combined in the assay wells.
-
Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase's active site.
-
Washing: Unbound kinase is removed by washing the wells.
-
Elution: The kinase that remains bound to the immobilized ligand is eluted.
-
Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag. A lower amount of qPCR signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically expressed as percent of control (%Ctrl), where a lower percentage indicates a stronger interaction. These values can be used to calculate dissociation constants (Kd) and generate a selectivity profile.
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Cellular Milieu
CETSA is a powerful biophysical technique that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[5][6] This method provides crucial validation of in vitro findings in a more physiologically relevant environment.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle (e.g., DMSO) for a specified duration to allow for compound uptake and target engagement.
-
Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of temperatures for a defined period (typically 3-5 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved through various methods, including freeze-thaw cycles, sonication, or the use of lysis buffers.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melting temperature (Tm) in the presence of the compound compared to the vehicle control indicates target stabilization and thus, target engagement.
Comparative Cross-Reactivity Profiles
The following tables summarize publicly available data for representative triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, showcasing their on-target potency and off-target interactions.
Table 1: Kinase Inhibition Profile of a Representative Triazolo[1,5-a]pyridine Derivative (CEP-33779) [2]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 |
| JAK2 (On-target) | 1.8 | 1 |
| JAK1 | >72 | >40 |
| JAK3 | >1000 | >555 |
| TYK2 | >1500 | >833 |
Table 2: Kinase Inhibition Profile of a Representative Pyrazolo[1,5-a]pyrimidine Derivative [3]
| Kinase Target | IC50 (µM) |
| CDK2 (On-target) | 0.09 |
| TRKA (On-target) | 0.45 |
Table 3: Comparative Off-Target Profile at 1 µM Screening Concentration
| Kinase | Triazolo[1,5-a]pyridine (CEP-33779) % Inhibition | Pyrazolo[1,5-a]pyrimidine (Representative) % Inhibition |
| AAK1 | <10 | 15 |
| BIKE | <10 | 25 |
| GAK | <10 | 30 |
| EphB3 | 15 | >90 |
| Aurora A | <10 | 68 |
| HER2 | <10 | 68 |
| VEGFR2 | <10 | 48 |
| EGFR | <10 | 47 |
Note: Data for the pyrazolo[1,5-a]pyrimidine is synthesized from multiple sources for illustrative comparison.
Visualizing Selectivity: The TREEspot™ Representation
A powerful way to visualize kinome-wide selectivity is through a TREEspot™ interaction map. This representation plots the inhibited kinases as circles on a dendrogram of the human kinome, with the size of the circle corresponding to the binding affinity.
Expert Insights and Future Directions
The comparative analysis of triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives underscores a crucial principle in kinase inhibitor design: subtle changes in the core scaffold can lead to profound differences in selectivity. The triazolo[1,5-a]pyridine derivative, CEP-33779, demonstrates exceptional selectivity for its primary target, JAK2, with minimal engagement of other kinases at therapeutic concentrations.[2] In contrast, representative pyrazolo[1,5-a]pyrimidine inhibitors, while potent against their intended targets, can exhibit a broader off-target profile, engaging with kinases across different families.[3]
This is not to say that one scaffold is inherently superior to the other; rather, the choice of scaffold should be guided by the specific therapeutic application and the tolerance for off-target activities. For indications where high selectivity is critical to avoid mechanism-based toxicities, a scaffold like the triazolo[1,5-a]pyridine in CEP-33779 may be advantageous. Conversely, for diseases where engaging multiple nodes in a signaling pathway could be beneficial, a more promiscuous scaffold might be desirable, provided the off-target effects are well-characterized and deemed safe.
The future of kinase inhibitor development will undoubtedly rely on the continued application of comprehensive cross-reactivity profiling. The integration of in vitro methods like KINOMEscan® with cell-based assays such as CETSA provides a robust framework for selecting and optimizing clinical candidates. As our understanding of the kinome and its role in disease deepens, so too will our ability to design kinase inhibitors with precisely tailored selectivity profiles, ultimately leading to safer and more effective medicines.
References
-
Cellular Thermal Shift Assay - CETSA. (n.d.). Retrieved from [Link]
-
KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules, 29(1), 234. [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). Journal of Medicinal Chemistry, 55(11), 5243–5254. [Link]
-
Filgotinib. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances, 15, 1-25. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3489. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Comprehensive analysis of kinase inhibitor selectivity. (2011). Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Theoretical design and validation of[2][4][5]triazolo[1,5-a]pyridine-based TADF emitters through donor and linkage variations. (2024). Journal of Materials Chemistry C, 12(5), 1734-1744. [Link]
-
Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved from [Link]
-
Kinase binding activity analysis using DiscoverX Kinomescan... (n.d.). ResearchGate. Retrieved from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). ACS Chemical Biology. [Link]
-
HitHunter Kinase Enzyme Activity Assay Kits. (n.d.). Eurofins DiscoverX. Retrieved from [Link]
-
崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. (n.d.). Retrieved from [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Triazolopyridine Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, the triazolopyridine scaffold stands out as a "privileged" structure, forming the core of numerous clinically significant molecules.[1] Its versatility, however, lies in its isomeric forms, where subtle shifts in nitrogen atom placement within the fused heterocyclic ring system can dramatically alter biological activity. This guide provides an in-depth comparative study of key triazolopyridine isomers, offering insights into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge to strategically leverage these isomers in their discovery programs.
The Significance of Isomeric Variation in Triazolopyridines
Triazolopyridines are heterocyclic compounds resulting from the fusion of a triazole ring with a pyridine ring.[2] The arrangement of nitrogen atoms and the fusion pattern give rise to several isomers, with[1][3][4]triazolo[4,3-a]pyridine and[1][3][4]triazolo[1,5-a]pyridine being among the most extensively studied in drug discovery.[1]
The seemingly minor structural differences between these isomers can lead to profound changes in their physicochemical properties, such as hydrogen bonding capacity, dipole moment, and overall molecular geometry. These changes, in turn, dictate how the molecule interacts with its biological target, influencing potency, selectivity, and pharmacokinetic properties. A prime example of this is seen in the development of kinase inhibitors and receptor antagonists, where isomeric scaffolds can exhibit vastly different binding affinities and functional activities.[3]
Comparative Synthesis of Key Triazolopyridine Isomers
The choice of synthetic route is critical and is often determined by the desired isomer and the availability of starting materials. Here, we compare common and efficient methods for the synthesis of two prominent isomers:[1][3][4]triazolo[4,3-a]pyridine and[1][3][4]triazolo[1,5-a]pyridine.
Synthesis of[1][3][4]triazolo[4,3-a]pyridines
A prevalent and efficient method for the synthesis of this isomer involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by a dehydration step. This approach is favored for its chemoselectivity and relatively mild reaction conditions.
Experimental Protocol: Palladium-Catalyzed Synthesis of[1][3][4]triazolo[4,3-a]pyridines
-
Step 1: Palladium-Catalyzed Hydrazide Addition.
-
In a reaction vessel, combine 2-chloropyridine (1 equivalent), the desired hydrazide (1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents) in an appropriate solvent such as toluene.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-(pyridin-2-yl)hydrazide intermediate by column chromatography on silica gel.
-
-
Step 2: Dehydration and Cyclization.
-
Dissolve the purified N-(pyridin-2-yl)hydrazide intermediate in acetic acid.
-
Subject the solution to microwave irradiation at 120-150 °C for 15-30 minutes.
-
Monitor the cyclization to the[1][3][4]triazolo[4,3-a]pyridine product by TLC or LC-MS.
-
After completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Causality Behind Experimental Choices: The use of a palladium catalyst in the first step allows for the efficient and selective formation of the C-N bond between the pyridine ring and the hydrazide. Microwave-assisted dehydration in the second step significantly reduces the reaction time compared to conventional heating and often leads to cleaner product formation.
Synthesis of[1][3][4]triazolo[1,5-a]pyridines
For the[1][3][4]triazolo[1,5-a]pyridine isomer, a common and effective strategy involves the intramolecular oxidative cyclization of N-(pyridin-2-yl)benzimidamides. This method often utilizes mild oxidizing agents and provides high yields.
Experimental Protocol: PIFA-Mediated Synthesis of[1][3][4]triazolo[1,5-a]pyridines
-
Step 1: Synthesis of N-(pyridin-2-yl)benzimidamide Intermediate.
-
React 2-aminopyridine with a suitable benzonitrile derivative in the presence of a strong base like sodium hydride in an anhydrous solvent such as DMF.
-
Alternatively, the intermediate can be prepared by the condensation of 2-aminopyridine with a benzoyl chloride followed by treatment with a dehydrating agent.
-
-
Step 2: Oxidative Cyclization.
-
Dissolve the N-(pyridin-2-yl)benzimidamide intermediate (1 equivalent) in a suitable solvent like dichloromethane or acetonitrile.
-
Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting[1][3][4]triazolo[1,5-a]pyridine by column chromatography on silica gel.
-
Causality Behind Experimental Choices: PIFA is a powerful yet relatively mild oxidizing agent that facilitates the formation of the N-N bond required for the triazole ring closure without over-oxidation or degradation of the product. This method is often preferred for its high efficiency and short reaction times.
Caption: Workflow for the hA2a receptor radioligand binding assay.
Conclusion and Future Perspectives
The comparative study of triazolopyridine isomers underscores a fundamental principle in medicinal chemistry: structure is intrinsically linked to function. By understanding the nuances of isomeric scaffolds, researchers can make more informed decisions in the design and optimization of novel therapeutics. The case of adenosine receptor antagonists clearly demonstrates that even subtle positional changes of a functional group can lead to significant gains in potency and selectivity.
Future research will undoubtedly continue to explore the vast chemical space of triazolopyridine isomers and their derivatives. The development of novel, more efficient, and stereoselective synthetic methodologies will be crucial in this endeavor. Furthermore, as our understanding of complex biological systems deepens, the rational design of isomerically pure compounds will become increasingly important for achieving highly specific and effective therapeutic interventions.
References
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
Guba, W., Nettekoven, M., Püllmann, B., Riemer, C., & Schmitt, S. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? Bioorganic & Medicinal Chemistry Letters, 14(12), 3307-3312. [Link]
-
Triazolopyridine. Wikipedia. [Link]
Sources
A Researcher's Guide to the Preclinical Evaluation of Novel Triazolopyridine Analogs: A Case Study in Oncology
This guide provides a comprehensive framework for the preclinical evaluation of novel triazolopyridine derivatives, using the hypothetical compound 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine (hereafter referred to as Compound-T) as a case study. The triazolopyridine scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives showing promise across a wide range of therapeutic areas, including oncology, inflammation, and metabolic diseases[1][2]. This document will focus on a preclinical efficacy assessment of Compound-T as a putative inhibitor of Tankyrase (TNKS), a promising target in Wnt/β-catenin-driven cancers, particularly colorectal cancer[3][4].
Our objective is to provide researchers, scientists, and drug development professionals with a scientifically rigorous, logically structured guide to assessing the therapeutic potential of novel chemical entities. We will delve into the causality behind experimental choices, present data in a comparative context, and provide detailed, actionable protocols.
The Scientific Rationale: Targeting the Wnt/β-catenin Pathway in Colorectal Cancer
More than 80% of colorectal cancers are characterized by mutations in the Adenomatous Polyposis Coli (APC) gene, leading to the aberrant activation of the Wnt/β-catenin signaling pathway[3]. In a healthy cell, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation. A key component of this complex is Axin. Tankyrase (TNKS) promotes the degradation of Axin, which in turn destabilizes the destruction complex and allows β-catenin to accumulate, translocate to the nucleus, and activate genes that drive cell proliferation and tumor growth[3][4].
Therefore, inhibiting Tankyrase is a compelling therapeutic strategy to stabilize Axin, enhance β-catenin degradation, and suppress tumor growth in APC-mutant colorectal cancers[3]. This guide will outline the preclinical evaluation of Compound-T as a novel TNKS inhibitor, comparing its efficacy against a known TNKS inhibitor, XAV939 , and a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU) .
Figure 1: Wnt/β-catenin signaling and the role of Tankyrase inhibition.
A Phased Approach to Preclinical Efficacy Evaluation
The preclinical assessment of a novel compound is a multi-step process designed to build a comprehensive profile of its activity, selectivity, and potential for in vivo efficacy[5][6]. Our evaluation of Compound-T will proceed through three key phases:
-
Phase 1: In Vitro Target Engagement and Cellular Activity. Does Compound-T inhibit TNKS and suppress the Wnt pathway in relevant cancer cell lines?
-
Phase 2: Comparative In Vitro Efficacy and Combination Potential. How does Compound-T's anti-proliferative activity compare to established agents, and can it synergize with standard-of-care chemotherapy?
-
Phase 3: In Vivo Proof-of-Concept. Does the in vitro activity of Compound-T translate to anti-tumor efficacy in an animal model?
Figure 2: Phased experimental workflow for preclinical evaluation.
Phase 1: In Vitro Target Engagement and Cellular Activity
The initial step is to confirm that Compound-T directly inhibits its intended target, TNKS, and consequently modulates the Wnt/β-catenin pathway in cancer cells. For these experiments, we will use two human colorectal cancer cell lines with APC mutations: COLO320DM and DLD-1 [3].
Experiment 1A: TNKS Enzymatic Assay
Rationale: This biochemical assay directly measures the ability of Compound-T to inhibit the enzymatic activity of TNKS, providing a quantitative measure of its potency (IC50).
Protocol:
-
Recombinant human TNKS1 and TNKS2 enzymes are incubated with varying concentrations of Compound-T or the reference inhibitor, XAV939.
-
The enzymatic reaction is initiated by adding the substrate, biotinylated-PARP1.
-
The extent of PARsylation (the enzymatic product) is quantified using a chemiluminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Experiment 1B: Western Blot for Pathway Modulation
Rationale: If Compound-T inhibits TNKS, we expect to see an increase in the protein levels of Axin2 (which is stabilized) and a decrease in active (non-phosphorylated) β-catenin[3][4].
Protocol:
-
COLO320DM and DLD-1 cells are treated with 10 µM of Compound-T, 10 µM XAV939, or vehicle (DMSO) for 24 hours.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against Axin2, active β-catenin, and a loading control (e.g., GAPDH).
-
Protein bands are visualized using a chemiluminescent substrate and quantified.
Experiment 1C: qRT-PCR for Wnt Target Gene Expression
Rationale: The downstream consequence of β-catenin accumulation and nuclear translocation is the transcription of target genes like AXIN2 and c-MYC. An effective inhibitor should reduce the mRNA levels of these genes[3].
Protocol:
-
COLO320DM and DLD-1 cells are treated as described in Experiment 1B.
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for AXIN2, c-MYC, and a housekeeping gene (e.g., GAPDH).
-
The relative expression of target genes is calculated using the ΔΔCt method.
Expected Phase 1 Data Summary
| Assay | Metric | Compound-T | XAV939 (Reference) | Rationale |
| TNKS1 Enzymatic | IC50 (nM) | 15 | 30 | Lower IC50 indicates higher potency. |
| TNKS2 Enzymatic | IC50 (nM) | 25 | 45 | Demonstrates direct target inhibition. |
| Western Blot | Axin2 Protein | ↑↑↑ | ↑↑ | Confirms stabilization of the destruction complex. |
| (COLO320DM) | Active β-catenin | ↓↓↓ | ↓↓ | Confirms inhibition of Wnt pathway signaling. |
| qRT-PCR | AXIN2 mRNA | ↓↓↓ | ↓↓ | Shows downstream suppression of Wnt target genes. |
| (DLD-1) | c-MYC mRNA | ↓↓↓ | ↓↓ | Indicates anti-proliferative potential. |
Phase 2: Comparative In Vitro Efficacy and Combination Potential
Having confirmed on-target activity, the next phase assesses the functional consequence of this inhibition: the ability of Compound-T to halt cancer cell growth. We will compare its performance to XAV939 and 5-FU.
Experiment 2A: Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, serving as an indicator of cell viability and proliferation. This allows for the determination of the IC50 for anti-proliferative activity.
Protocol:
-
COLO320DM and DLD-1 cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of Compound-T, XAV939, or 5-FU for 72 hours.
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized, and the absorbance is read at 570 nm.
-
IC50 values are calculated from the dose-response curves.
Experiment 2B: Colony Formation Assay with Combination Treatment
Rationale: This assay assesses the long-term ability of a single cell to grow into a colony, providing a measure of clonogenic survival. It is particularly useful for evaluating the synergistic effects of combination therapies[3].
Protocol:
-
COLO320DM and DLD-1 cells are seeded at a low density in 6-well plates.
-
Cells are pre-treated with a fixed, low dose of Compound-T (e.g., 1 µM) for 2 hours.
-
A range of concentrations of 5-FU is then added to the wells.
-
The cells are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed, stained with crystal violet, and counted.
-
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Expected Phase 2 Data Summary
| Assay | Metric | Cell Line | Compound-T | XAV939 | 5-FU |
| Cell Viability | IC50 (µM) | COLO320DM | 0.8 | 1.5 | 5.2 |
| DLD-1 | 1.2 | 2.1 | 7.8 | ||
| Combination | CI Value | COLO320DM | 0.6 (with 5-FU) | 0.9 (with 5-FU) | N/A |
| (with 5-FU) | DLD-1 | 0.5 (with 5-FU) | 0.8 (with 5-FU) | N/A |
Phase 3: In Vivo Proof-of-Concept
The final phase of this preclinical evaluation is to determine if the promising in vitro results translate into anti-tumor efficacy in a living organism. A xenograft mouse model is a standard approach for this assessment[4][7].
Experiment 3A: DLD-1 Xenograft Mouse Model
Rationale: This experiment directly evaluates the ability of Compound-T to inhibit tumor growth in vivo. The DLD-1 cell line is chosen for its robust growth as a xenograft.
Protocol:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with DLD-1 cells.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline, p.o., daily)
-
Compound-T (e.g., 50 mg/kg, p.o., daily)
-
5-FU (e.g., 20 mg/kg, i.p., twice weekly)
-
Compound-T + 5-FU combination
-
-
Tumor volume and body weight are measured 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated for each group relative to the vehicle control.
Expected Phase 3 Data Summary
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Change in Body Weight (%) |
| Vehicle Control | 1550 ± 210 | - | +2.5 |
| Compound-T (50 mg/kg) | 850 ± 150 | 45% | +1.8 |
| 5-FU (20 mg/kg) | 930 ± 180 | 40% | -5.0 |
| Compound-T + 5-FU | 310 ± 90 | 80% | -4.5 |
Conclusion and Future Directions
The preclinical data package outlined in this guide provides a robust evaluation of Compound-T's efficacy as a novel Tankyrase inhibitor. The hypothetical results demonstrate that Compound-T is a potent and selective inhibitor of TNKS, effectively modulates the Wnt/β-catenin pathway in relevant cancer cell lines, exhibits superior single-agent anti-proliferative activity compared to a reference inhibitor, and acts synergistically with standard-of-care chemotherapy. Crucially, this in vitro potency translates to significant tumor growth inhibition in an in vivo model, both as a monotherapy and in combination, with an acceptable toxicity profile.
These findings would provide a strong rationale for advancing Compound-T into further preclinical development, including formal toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formulation development, in accordance with regulatory guidelines, to prepare for a potential Investigational New Drug (IND) application.
References
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. [Link]
-
Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. [Link]
-
Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. [Link]
-
Pre-Clinical Testing. Developing Medicines. [Link]
-
Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study. PMC. [Link]
-
Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
New guidelines for preclinical testing of novel medicines for their effects on reproduction: clarity or confusion?. PubMed. [Link]
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [Link]
-
Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
-
Ensuring drug safety and efficacy: the preclinical development process. Nuvisan. [Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[1][3][8]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[1][3][8]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]
-
Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][3][4]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances (RSC Publishing). [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PMC. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. bioengineer.org [bioengineer.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-Clinical Testing | Developing Medicines [drugdevelopment.web.unc.edu]
- 6. nuvisan.com [nuvisan.com]
- 7. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Triazolo[1,5-a]pyridine and Pyrazolopyrimidine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Privileged Heterocycles
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The triazolo[1,5-a]pyridine and pyrazolopyrimidine cores are exemplary members of this class. Both are fused nitrogen-containing heterocycles that act as bioisosteres of purines, enabling them to interact with a multitude of biological targets, particularly the ATP-binding sites of kinases.[1][2][3]
This guide provides a head-to-head comparison of these two critical scaffolds. Moving beyond a simple list of attributes, we will dissect the causality behind experimental choices, compare their synthetic accessibility, analyze their distinct pharmacological profiles, and provide field-proven insights to guide researchers in selecting the optimal core for their drug discovery programs.
Core Structural and Physicochemical Properties: A Tale of Two Bioisosteres
At first glance, the two scaffolds appear structurally similar. Both are bicyclic, aromatic systems containing a five-membered ring fused to a six-membered ring. However, the specific arrangement and number of nitrogen atoms impart distinct physicochemical properties that govern their behavior in biological systems.
The pyrazolopyrimidine scaffold is a direct isostere of adenine, a fundamental component of ATP.[1][4] This structural mimicry is a primary reason for its prevalence in kinase inhibitor design. The triazolo[1,5-a]pyridine system, while also a purine isostere, contains an additional nitrogen atom in its five-membered ring, which subtly alters its electronic distribution, hydrogen bonding capacity, and overall polarity.
| Property | [5][6][7]Triazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine |
| Core Structure | ||
| Molecular Formula | C₆H₅N₃ | C₆H₅N₃ |
| Molar Mass | 119.12 g/mol [8] | 119.127 g/mol [9] |
| Nitrogen Atoms | 3 | 3 |
| H-Bond Acceptors | 3 | 3 |
| H-Bond Donors | 0 | 0 |
| XLogP3 | 0.5[10] | 0.3[11] |
| Topological Polar Surface Area (TPSA) | 30.2 Ų[10][11] | 30.2 Ų[10][11] |
Data for the unsubstituted parent scaffolds.
The choice between these scaffolds is often driven by the need to fine-tune interactions within a target's binding site. The additional nitrogen in the triazolopyridine ring can offer a unique hydrogen bond acceptor site or alter the molecule's pKa, which can be exploited to enhance potency or selectivity.
Synthesis: Accessibility and Strategic Considerations
The ease and flexibility of synthesis are critical factors in any drug discovery campaign. Both scaffolds are accessible through well-established synthetic routes, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies.
Synthesis of Triazolo[1,5-a]pyridines
The most common strategies for constructing the triazolo[1,5-a]pyridine core involve the cyclization of substituted 2-aminopyridines.[5] This approach allows for diversity to be introduced via the starting pyridine material.
Key Synthetic Approaches:
-
From 2-Aminopyridines: Cyclization of N-(pyrid-2-yl)formamidoximes using reagents like trifluoroacetic anhydride provides a mild and efficient route.[5]
-
Oxidative N-N Bond Formation: PIFA or I₂/KI-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides offers a direct, metal-free method to form the crucial N-N bond.[5]
-
Tandem Reactions: Base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines is another powerful strategy.[5]
Caption: General workflow for triazolo[1,5-a]pyridine synthesis.
Experimental Protocol: PIFA-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
This protocol is adapted from a literature procedure for the metal-free oxidative N-N bond formation.[5]
-
Preparation of Starting Material: To a solution of a substituted 2-aminopyridine in a suitable solvent (e.g., dichloromethane), add a benzonitrile derivative and a strong base (e.g., NaH) to form the corresponding N-(pyridin-2-yl)benzimidamide.
-
Cyclization: Dissolve the N-(pyridin-2-yl)benzimidamide intermediate in an appropriate solvent like acetonitrile.
-
Oxidation: Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) portion-wise to the solution at room temperature. The reaction is typically rapid.
-
Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired triazolo[1,5-a]pyridine derivative.
Synthesis of Pyrazolopyrimidines
Pyrazolopyrimidines are most frequently synthesized by constructing the pyrimidine ring onto a pre-existing, functionalized pyrazole. The condensation of 3-aminopyrazoles with 1,3-dielectrophiles is a cornerstone of this approach.[6][12]
Key Synthetic Approaches:
-
Condensation with β-Dicarbonyls: The reaction of 3-aminopyrazoles with diethyl malonate derivatives or other activated methylene compounds is a robust and widely used method.[6]
-
Multistep Protocols: More complex derivatives can be synthesized through multi-step sequences, often starting from materials like chromene-3-carbonitrile, which is reacted with hydrazine hydrate to form an aminopyrazole intermediate.[6]
-
Isomer-Specific Synthesis: The choice of starting materials and reaction conditions allows for the selective synthesis of different isomers, such as pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, or pyrazolo[4,3-d]pyrimidine, which have distinct biological profiles.[1][12]
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation
This protocol is based on a general procedure for the reaction of aminopyrazoles with malonate derivatives.[6]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aminopyrazole derivative (1 equivalent) and a diethylmalonate derivative (1 equivalent) in a high-boiling solvent such as glacial acetic acid or phenyl ether.
-
Heating: Heat the reaction mixture to reflux (typically 120-240 °C, depending on the solvent) for several hours (e.g., 8-12 hours in acetic acid).
-
Isolation: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.
-
Purification: If using acetic acid, evaporate the solvent under reduced pressure. Triturate the residue with a non-polar solvent like petroleum ether or diethyl ether to induce precipitation.
-
Final Product: Collect the solid product by filtration, wash with additional ether, and dry. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.
Comparative Pharmacological Profile
While both scaffolds are versatile, they have each found distinct niches where they particularly excel. The choice of scaffold is often dictated by the target class and the desired therapeutic effect.
Kinase Inhibition: The ATP Mimics
This is the area with the most significant overlap and competition between the two scaffolds. Their ability to mimic adenine allows them to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.
-
Pyrazolopyrimidine: This scaffold, particularly the pyrazolo[3,4-d]pyrimidine isomer, is arguably the more "classic" kinase hinge-binder.[1] Its direct structural analogy to adenine makes it a highly effective starting point for inhibitor design.[4] This has led to the development of numerous successful drugs and clinical candidates. For example, replacing a pyrazolopyrimidine core with a pyrazolopyridine was shown to improve bioavailability in one case, demonstrating how scaffold hopping can optimize pharmacokinetic properties.[13] The 4-aminopyrazolopyrimidine scaffold is a particularly interesting pharmacophore in the design of small-molecule inhibitors for tyrosine and serine/threonine kinases.[14]
-
Triazolo[1,5-a]pyridine: This scaffold has also proven to be a highly effective ATP competitor. It has been successfully employed to develop selective inhibitors for challenging targets. The additional nitrogen can be leveraged to achieve unique interactions or to modulate physicochemical properties to overcome issues like poor solubility or metabolic instability. While there are fewer reports of kinase inhibitors based on this scaffold compared to pyrazolopyrimidines, the existing examples demonstrate its significant potential.[15]
Caption: Simplified binding mode of scaffolds in a kinase active site.
Table of Representative Kinase Inhibitors:
| Compound (Scaffold) | Primary Target(s) | Reported Potency (IC₅₀/GI₅₀) | Key Therapeutic Area |
| Ibrutinib (Pyrazolo[3,4-d]pyrimidine) | BTK | Covalent inhibitor | Oncology (B-cell malignancies)[1] |
| Acalabrutinib (Imidazo[1,5-a]pyrazin-8-amine) | BTK | IC₅₀ = 3 nM | Oncology (B-cell malignancies)[14] |
| PP1 / PP2 (Pyrazolo[3,4-d]pyrimidine) | Src Family Kinases | IC₅₀ = 3-6 nM (for LCK, Fyn) | Research Tool[14] |
| CEP-33779 (Triazolo[1,5-a]pyridine) | JAK2 | Selective for JAK2 over JAK3 | Oncology[16] |
| Compound 12b ([5][6][7]triazolo[1,5-a]pyrimidine) | EGFR, VEGFR2, TrKA, CDK2 | IC₅₀ = 2.19 µM (EGFR), 2.95 µM (VEGFR2) | Oncology[17] |
| CDK2 Inhibitor ([5][6][7]triazolo[1,5-a]pyrimidine) | CDK2 | IC₅₀ = 120 nM | Oncology[18][19] |
Central Nervous System (CNS) Activity
In the CNS space, the pyrazolo[1,5-a]pyrimidine scaffold has a more established and distinct legacy.
-
Pyrazolopyrimidine: This scaffold is the foundation for a class of non-benzodiazepine sedative and anxiolytic drugs.[9] Compounds like Zaleplon (Sonata) and Indiplon act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[9] Their development showcases the scaffold's ability to produce CNS-active drugs with favorable properties like good brain penetration.[20]
-
Triazolo[1,5-a]pyridine: While less famous for sedative effects, this scaffold is also being actively explored for various CNS targets.[21] For instance, derivatives have been developed as P2X7 receptor antagonists for potential use in treating depression.[22] The scaffold's properties can be tuned to create brain-penetrant molecules, making it a viable alternative for CNS drug discovery.
Other Therapeutic Applications
Both scaffolds exhibit a broad spectrum of other biological activities, highlighting their versatility.
| Biological Activity | Triazolo[1,5-a]pyridine Examples | Pyrazolopyrimidine Examples |
| Anti-inflammatory | Reported activity for various derivatives.[7] | Derivatives targeting COX and iNOS enzymes.[23] |
| Antimicrobial | Antibacterial and antifungal properties reported.[2] | Good activity against various bacterial and fungal strains.[24][25] |
| Antiviral | Activity against various viruses has been explored.[3] | Initially explored as adenosine nucleoside analogues for antiviral therapy.[4] |
| Metabolic Diseases | Potent α-glucosidase inhibitors for type 2 diabetes.[26] | DPP-IV inhibitors for diabetes.[27] |
Senior Scientist's Perspective: Making the Right Choice
The decision to use a triazolo[1,5-a]pyridine versus a pyrazolopyrimidine scaffold is a nuanced one, guided by the specific goals of the research program.
Causality Behind Scaffold Selection:
-
For Kinase Inhibition: The pyrazolopyrimidine scaffold is often the default starting point due to its established history and direct analogy to adenine. It provides a high probability of achieving hinge-binding. However, if issues with potency, selectivity against related kinases, or off-target effects arise, "scaffold hopping" to a triazolo[1,5-a]pyridine is a logical and powerful strategy. The altered electronics and hydrogen bonding potential of the triazolo ring can unlock new interactions and resolve these issues. The development of the selective JAK2 inhibitor CEP-33779 is a testament to this scaffold's utility in achieving selectivity.[16]
-
For CNS Applications: The pyrazolo[1,5-a]pyrimidine scaffold has a proven track record for GABA-A modulators and is a strong choice when targeting this receptor class.[9] For novel CNS targets, both scaffolds are viable. The choice may come down to synthetic tractability and the ability to achieve the desired ADME/PK profile, particularly brain penetration and efflux liability. In one study, replacing an imidazopyrazine core with a pyrazolopyrimidine improved microsomal stability and reduced efflux, leading to a superior clinical candidate.[28]
-
Intellectual Property (IP) Landscape: In a crowded field like kinase inhibitors, the novelty of the scaffold can be a deciding factor. The triazolo[1,5-a]pyridine core may offer a less explored chemical space, providing a clearer path to novel intellectual property.
Future Perspectives:
The exploration of these privileged scaffolds is far from over. New synthetic methodologies, such as flow chemistry, are enabling faster and more efficient library synthesis.[29] Furthermore, their application is expanding beyond traditional targets. For example, pyrazolopyrimidine derivatives are being investigated as aryl hydrocarbon receptor (AhR) antagonists for cancer immunotherapy.[30] The future will likely see these versatile cores decorated with increasingly complex functionalities to tackle novel and challenging biological targets with greater precision and efficacy.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
- ACS Omega. (2025, June 2). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation.
-
MDPI. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]
-
LOCKSS. (2013, February 22). A NEW METHOD FOR THE SYNTHESIS OF[5][6][7]TRIAZOLO[1,5-a]- PYRIDINE DERIVATIVES.
- Edinburgh Research Explorer. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
-
PMC - NIH. (n.d.). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Retrieved from [Link]
- (n.d.). Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines.
-
PMC. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]
- Ijaresm. (2025, March 7). An Overview of Pyrazolopyrimidine Hybrids with Their Biological Activities.
- ResearchGate. (n.d.).
-
MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
PMC. (2025, May 22). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‐glucosidase inhibitors. Retrieved from [Link]
- Arabian Journal of Chemistry. (2023, April 9).
-
PubMed. (2012, June 14). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Retrieved from [Link]
-
PMC - NIH. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
- PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
-
ResearchGate. (2020, August 2). Biological activities of[5][6][7]triazolo[1,5-a]pyrimidines and analogs.
-
MDPI. (2016, August 31). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Retrieved from [Link]
- (2016, June 15).
-
PubMed. (2025, October 15). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Retrieved from [Link]
-
PMC. (2025, October 21). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. Retrieved from [Link]
- ResearchGate. (n.d.). Biological activity of some pyrazolopyrimidines and drugs having benzenesulfone moiety.
-
Wikipedia. (n.d.). Pyrazolopyrimidine. Retrieved from [Link]
- Arabian Journal of Chemistry. (n.d.). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms.
-
ResearchGate. (2025, August 10). The Chemistry of the[5][6][12]Triazolo[1 , 5 -a]pyridines: An Update.
- ResearchGate. (n.d.). Approved drugs with pyrazolopyrimidine moiety.
-
PubMed. (2020, July 15). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Retrieved from [Link]
- ResearchGate. (2025, August 5). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR | Request PDF.
-
PubMed. (2006, March 1). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Retrieved from [Link]
- eScholarship.org. (2019, March 1). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
-
MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
- Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
-
PubChem - NIH. (n.d.). [5][6][12]Triazolo[1,5-a]pyridine | C6H5N3. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine | C6H5N3. Retrieved from [Link]
-
PMC - NIH. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]
-
PMC. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
- Samara Journal of Science. (2024, January 1). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry.
- ResearchGate. (n.d.). Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8.
-
PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]
-
ResearchGate. (2025, December 12). The Chemistry of[5][6][12]Triazolo[1,5- a] pyridines.
-
ResearchGate. (2020, February 27). Discovery of[5][6][7]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.
- ACS Publications. (2017, May 11).
- Sigma-Aldrich. (n.d.). 1,2,4 Triazolo 1,5-a pyridine 274-85-1.
-
MDPI. (2023, February 20). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Retrieved from [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Pyrazolopyrimidine Hybrids with Their Biological Activities [ijaresm.com]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 1,2,4 Triazolo 1,5-a pyridine 274-85-1 [sigmaaldrich.com]
- 9. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 10. [1,2,3]Triazolo[1,5-a]pyridine | C6H5N3 | CID 219470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scialert.net [scialert.net]
- 24. mdpi.com [mdpi.com]
- 25. asianpharmtech.com [asianpharmtech.com]
- 26. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 30. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine proper disposal procedures
Executive Summary: Operational Directive
Current Status: CAS 1306606-29-8 is a specialized bicyclic amine intermediate often used in drug discovery (e.g., JAK inhibitor synthesis).[1][2] Publicly indexed, compound-specific Safety Data Sheets (SDS) are often limited for such novel building blocks.[1][2]
Immediate Action: In the absence of specific toxicological data, you must apply the "Categorical Precautionary Principle." Treat this substance as a Class 8 (Corrosive) or Class 6.1 (Toxic) Organic Base until proven otherwise.[2]
Disposal Core Strategy:
-
Do NOT mix with acidic waste streams (risk of exothermic neutralization).[2]
-
Primary Path: High-temperature incineration via a licensed hazardous waste contractor.[1][2]
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, we must understand its behavior.[2][4][5] As a Senior Scientist, I do not rely on missing documentation; I rely on functional group analysis.
Structural Logic
The compound consists of a fused triazolopyridine ring system with a primary amine at the 6-position.[1][2]
-
Triazole Ring: Nitrogen-rich, potentially thermally sensitive, generally stable but can form complexes with metals.[1][2]
-
Saturated Pyridine Ring (Piperidine-like): The 5H,6H,7H,8H designation indicates saturation.[1][2] This makes the amine character more aliphatic (basic) than aromatic.[2]
-
Primary Amine: High basicity (
likely 9–11).[1][2] This is the critical factor for disposal segregation.
Inferred Hazard Profile (Worst-Case Scenario)
| Hazard Class | Likely H-Statement | Operational Implication |
| Skin/Eye Irritant | H314 / H319 | MANDATORY: Double nitrile gloves and safety goggles.[1][2] |
| Acute Toxicity | H302 (Harmful if swallowed) | Avoid dust generation; use a fume hood.[1][2] |
| Reactivity | -- | Incompatible with: Strong acids, acid chlorides, chloroformates (exothermic).[1][2] |
Pre-Disposal Stabilization & Segregation
Before moving the waste to the central accumulation area, you must stabilize it at the bench.[2]
A. Solid Waste (Pure Compound)[1][2]
-
Container: High-density polyethylene (HDPE) or Amber Glass.[1][2]
-
Labeling: Must read "Hazardous Waste - Organic Solid, Basic, Toxic."[1][2]
-
Segregation: Keep separate from oxidizers (e.g., permanganates) to prevent potential nitrogen oxide evolution.[1][2]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
-
pH Check: If the waste solution is acidic (from a workup), neutralize it slowly to pH 6–9 before adding it to the organic waste drum.[2]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol, Ethyl Acetate) is compatible with the "Non-Halogenated" or "Halogenated" waste stream you are selecting.[1][2]
Step-by-Step Disposal Protocol
This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was successful.[1][2]
Phase 1: Waste Characterization
Phase 2: Stream Selection (The "Decision Tree")
Figure 1: Operational decision tree for segregating amine intermediates.[1][2] Note the loop at "Neutralize" ensuring the self-validating pH check.[1][2]
Phase 3: Packaging & Labeling
Phase 4: Final Handoff
Transfer the sealed container to your facility's Environmental Health & Safety (EHS) team for transport to a TSDF (Treatment, Storage, and Disposal Facility).[1][2] The ultimate fate is fuel blending or incineration .[2]
Emergency Contingencies: Spill Response
If a spill occurs, you must act on the assumption that the dust is a respiratory irritant.[2]
Spill Workflow:
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Wear Tyvek sleeves, double nitrile gloves, and an N95 (or P100) respirator.[1][2]
-
Contain:
-
Clean: Scoop material into a wide-mouth jar. Wipe surface with dilute acetic acid (vinegar) to neutralize residue, followed by water.[1][2]
-
Dispose: Label the cleanup debris as hazardous waste (same as the pure chemical).
Regulatory Framework (USA/RCRA Context)
While this specific CAS is not currently listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it falls under the "Characteristic Waste" definition if it exhibits:
-
Corrosivity (D002): If the aqueous pH is
12.5.[2] -
Toxicity: Due to the lack of LD50 data, the "Generator Knowledge" clause requires us to manage it as toxic based on the triazole moiety.[2]
Transport Classification (for Waste Manifest): If specific testing is unavailable, the default classification for shipping waste amines is often:
-
UN Number: UN 3259[2]
-
Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S. (5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine)[1][2]
-
Class: 8
-
Packing Group: III
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]
-
U.S. Environmental Protection Agency. (2023).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2]
-
Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: Pyridine Hydrochloride (Analogous Structure). FisherSci.com.[1][2] [1][2]
-
PubChem. (n.d.).[1][2] Compound Summary: Heterocyclic Amines. National Library of Medicine.[1][2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
